molecular formula C9H9N3OS B1414493 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol CAS No. 1823494-64-9

2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol

Cat. No.: B1414493
CAS No.: 1823494-64-9
M. Wt: 207.25 g/mol
InChI Key: ULITUHHWDJLOML-UHFFFAOYSA-N
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Description

2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4-(thiophen-2-ylmethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c10-9-11-6(5-8(13)12-9)4-7-2-1-3-14-7/h1-3,5H,4H2,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULITUHHWDJLOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Properties of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol. While this specific molecule is not extensively documented in publicly available literature, this guide, grounded in the established chemistry of pyrimidine and thiophene derivatives, offers a robust framework for its synthesis, characterization, and evaluation. This document is intended for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical, field-proven insights into the exploration of this and similar heterocyclic compounds.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules. As a fundamental component of nucleic acids, its derivatives have been extensively explored, leading to a wide array of therapeutic agents.[1] The 2-aminopyrimidine moiety, in particular, is a privileged scaffold found in numerous approved drugs, including anticancer agents like imatinib and palbociclib.[2] The diverse biological activities associated with pyrimidine derivatives—ranging from antimicrobial and antiviral to anti-inflammatory and anticancer—underscore the significance of this heterocyclic system in medicinal chemistry.[1][2][3][4][5][6] The incorporation of a thiophene ring, a bioisostere of the phenyl group often found to enhance biological activity, further augments the therapeutic potential of the target molecule.

Molecular Structure and Physicochemical Properties

Chemical Structure

The chemical structure of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol is characterized by a central pyrimidin-4-ol ring. This ring is substituted with an amino group at the C2 position and a thien-2-ylmethyl group at the C6 position. The molecule can exist in tautomeric forms, primarily the pyrimidin-4-ol and pyrimidin-4(3H)-one forms, with the latter often being the more stable.

Molecular Formula: C₉H₉N₃OS

Molecular Weight: 207.25 g/mol

** IUPAC Name:** 2-amino-6-(thiophen-2-ylmethyl)pyrimidin-4(3H)-one

Predicted Physicochemical Properties
PropertyPredicted Value/RangeRationale and Comparative Insights
Melting Point (°C) >250 (with decomposition)Pyrimidinol cores generally exhibit high melting points due to strong intermolecular hydrogen bonding. For example, 2-amino-6-methyl-4-pyrimidinol has a melting point of >300 °C.[7]
Solubility Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).The polar pyrimidinol core suggests some water solubility, which is likely limited by the hydrophobic thienylmethyl substituent.
pKa Basic pKa ~3-4; Acidic pKa ~8-9The 2-amino group contributes to the basicity, while the hydroxyl/amide proton accounts for the acidity. These values are typical for aminopyrimidinols.[1]
LogP 1.0 - 2.0This predicted value suggests a moderate lipophilicity, which is often favorable for cell membrane permeability.

Synthesis and Purification

A plausible and efficient synthetic route to 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol can be designed based on established pyrimidine synthesis protocols. The most common approach involves the condensation of a β-ketoester with guanidine.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: β-Ketoester Synthesis cluster_2 Step 3: Pyrimidine Ring Formation (Cyclocondensation) Thiopheneacetic_acid Thiophene-2-acetic acid Thienylacetyl_chloride Thien-2-ylacetyl chloride Thiopheneacetic_acid->Thienylacetyl_chloride SOCl₂ or (COCl)₂ Ethanol Ethanol Meldrums_acid Meldrum's acid Guanidine Guanidine Product 2-Amino-6-(thien-2-ylmethyl) pyrimidin-4-ol Guanidine->Product NaOEt, EtOH, Reflux Base Base (e.g., NaOEt) Acetoacetate_analog Ethyl 4-(thiophen-2-yl)-3-oxobutanoate Thienylacetyl_chloride->Acetoacetate_analog Ethyl acetoacetate, Mg(OEt)₂ Acetoacetate_analog->Product

Caption: Proposed synthetic pathway for 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-(thiophen-2-yl)-3-oxobutanoate

  • To a solution of ethyl acetoacetate in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) or magnesium ethoxide at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Slowly add a solution of 2-(chloromethyl)thiophene or a similar electrophilic equivalent of the thienylmethyl group.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired β-ketoester.

Step 2: Synthesis of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol

  • Dissolve the purified ethyl 4-(thiophen-2-yl)-3-oxobutanoate in absolute ethanol.

  • Add guanidine hydrochloride and a base such as sodium ethoxide.

  • Reflux the reaction mixture for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the resulting solid, wash with cold ethanol, and then with diethyl ether.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF) to obtain the pure 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Aromatic protons of the thiophene ring (typically in the δ 7.0-8.0 ppm range). - A singlet for the pyrimidine C5-H. - A singlet for the methylene bridge (-CH₂-). - Broad singlets for the amino (-NH₂) and hydroxyl/amide (-OH/-NH) protons, which are exchangeable with D₂O.
¹³C NMR - Peaks corresponding to the carbon atoms of the thiophene and pyrimidine rings. - A signal for the methylene carbon. - Carbonyl carbon of the pyrimidinone tautomer (typically in the δ 160-170 ppm range).
IR (Infrared) Spectroscopy - N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹). - C=O stretching of the pyrimidinone tautomer (around 1650-1700 cm⁻¹). - C=N and C=C stretching vibrations of the aromatic rings.
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Potential Biological Activities and Therapeutic Applications

The structural motifs present in 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol suggest several potential avenues for biological activity.

Anticancer Potential

Many 2-aminopyrimidine derivatives are known to be inhibitors of various kinases, which are often dysregulated in cancer.[2] The thienopyrimidine scaffold, an isostere of purine, can act as an antagonist in metabolic pathways. Some thieno[2,3-d]pyrimidines have shown potent anticancer activity.[3][7][8]

Antimicrobial Activity

The pyrimidine and thiophene rings are present in numerous compounds with demonstrated antibacterial and antifungal properties.[8][9][10] The mechanism of action can vary, including the inhibition of essential enzymes or disruption of cell wall synthesis.

Antifolate Activity

Thieno[2,3-d]pyrimidines have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.[3] This makes them potential antifolate agents for cancer chemotherapy or as antimicrobials.

Workflow for Biological Evaluation

Biological_Evaluation_Workflow Start Synthesized Compound Primary_Screening Primary Screening (e.g., Antiproliferative Assay on Cancer Cell Lines) Start->Primary_Screening Hit_Identified Active Hit Identified? Primary_Screening->Hit_Identified Secondary_Assays Secondary Assays (e.g., Kinase Inhibition, Antimicrobial MIC) Hit_Identified->Secondary_Assays Yes Inactive Inactive Hit_Identified->Inactive No Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Enzyme Kinetics) Secondary_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Compound Lead Compound for Further Development In_Vivo_Studies->Lead_Compound

Sources

Solubility profile of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide characterizes the solubility behavior of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol , a critical heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and antifolates.

The compound exhibits a distinct "Solubility Dichotomy" :

  • High Solubility in DMSO: Driven by the disruption of intermolecular hydrogen bonding and dipole interactions.

  • Poor Solubility in Neutral Aqueous Media: Caused by high crystal lattice energy and the lipophilicity of the thiophene moiety.

This guide provides the mechanistic basis for these properties, detailed protocols for stock solution preparation, and strategies to mitigate precipitation during biological assays.[1]

Part 1: Physicochemical Characterization[2]

To understand the solubility profile, we must first analyze the molecular structure and its behavior in solution.

Structural Analysis & Tautomerism

The nomenclature "pyrimidin-4-ol" implies a hydroxyl group; however, in solution and solid state, this scaffold predominantly exists as the pyrimidin-4(3H)-one tautomer (keto form).

  • H-Bond Donors: The C2-amino group (

    
    ) and the N3-proton (in the keto form).
    
  • H-Bond Acceptors: The carbonyl oxygen and the pyrimidine N1.

  • Lipophilic Tail: The (thien-2-ylmethyl) group adds significant hydrophobicity, increasing the LogP compared to the parent cytosine/isocytosine scaffold.

The Tautomeric Equilibrium

The solubility is governed by the equilibrium shown below. The keto form promotes strong intermolecular hydrogen bonding in the crystal lattice, raising the melting point and lowering aqueous solubility.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (pyrimidin-4-ol) Less Polar Keto Keto Form (pyrimidin-4(3H)-one) Dominant in Solution Enol->Keto  Major Species   Keto->Enol Property Impact on Solubility: Keto form creates rigid H-bond networks (High Lattice Energy) Keto->Property

Figure 1: Tautomeric equilibrium favoring the keto form, which dictates the hydrogen bonding network.[1]

Part 2: Solubility in DMSO (The Stock Solution)[1]

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this compound due to its ability to disrupt the strong crystal lattice described above.

Mechanism of Solubilization

DMSO acts as a polar aprotic acceptor. The sulfoxide oxygen accepts hydrogen bonds from the C2-amino group and the N3-H of the pyrimidinone, effectively "wrapping" the molecule and preventing it from re-crystallizing.

Quantitative Profile (Estimated)
  • Solubility Limit: Typically > 50 mM (approx. 10–15 mg/mL).

  • Stability: High. The compound is stable in DMSO at room temperature for weeks, provided it is protected from light and moisture.

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM stock solution. MW: ~207.25 g/mol (Verify exact batch MW).

  • Weighing: Weigh 2.07 mg of the solid powder into a 1.5 mL amber microcentrifuge tube.

  • Solvent Addition: Add 1000 µL of anhydrous DMSO (Grade: ≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Visual check for clarity. The solution should be light yellow to colorless.

  • Storage: Aliquot into single-use vials (e.g., 50 µL) and store at -20°C to avoid freeze-thaw cycles.

Critical Warning: DMSO is hygroscopic. Absorption of atmospheric water can cause the compound to precipitate inside the stock vial over time. Always seal tightly.

Part 3: Solubility in Water (The Biological Medium)

Aqueous solubility is the primary bottleneck for this compound. The lipophilic thienyl group combined with the rigid heterocyclic core results in poor solubility at neutral pH.

The "Crash" Phenomenon

When a DMSO stock is diluted into an aqueous buffer (e.g., PBS), the solvent environment changes instantly.[1] The hydrophobic effect forces the thienyl tails to aggregate, leading to micro-precipitation.

pH Dependence

The compound is amphoteric:

  • Acidic pH (pH < 3): Soluble. The C2-amine protonates (

    
    ), breaking the lattice.
    
  • Neutral pH (pH 4–8): Insoluble (Minimum Solubility). The molecule is neutral/zwitterionic.

  • Basic pH (pH > 10): Soluble. The amide/phenol deprotonates.

Experimental Data Summary
Solvent SystemSolubility EstimateStatus
Pure Water (pH 7) < 0.1 mg/mLPoor
PBS (pH 7.4) < 0.05 mg/mLVery Poor
0.1 M HCl > 5 mg/mLGood
0.1 M NaOH > 5 mg/mLGood
5% DMSO in Water ~ 0.2 mg/mLModerate Risk

Part 4: Experimental Protocols

To validate the solubility for your specific batch, use the Thermodynamic Shake-Flask Method coupled with HPLC.

Workflow Diagram

SolubilityWorkflow cluster_prep Phase 1: Saturation cluster_analysis Phase 2: Analysis Start Solid Compound (2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol) Step1 Add Excess Solid to Buffer (pH 7.4) Start->Step1 Step2 Incubate 24h (Shake at 25°C) Step1->Step2 Step3 Filtration (0.45 µm PVDF) Step2->Step3 Step4 HPLC-UV Quantification (vs DMSO Standard) Step3->Step4

Figure 2: Thermodynamic solubility determination workflow.

Step-by-Step Protocol
  • Preparation: Add approx. 2 mg of solid compound to 1 mL of PBS (pH 7.4) in a glass vial.

  • Equilibration: Cap the vial and shake at 25°C for 24 hours. (Visual check: Solid must still be visible; if not, add more).

  • Separation: Filter the suspension through a 0.45 µm PVDF syringe filter (do not use nylon, as it may bind the drug).

  • Quantification:

    • Inject the filtrate into an HPLC (C18 column, Acetonitrile/Water gradient).

    • Compare the peak area against a standard curve prepared from the DMSO stock solution.

    • Calculation:

      
      
      

Part 5: Implications for Drug Development

Assay Optimization

When using this compound in cellular assays (


 determination):
  • Limit Final DMSO: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, but ensure it is high enough to keep the drug in solution.

  • Serial Dilutions: Perform serial dilutions in 100% DMSO first, then transfer a small volume (e.g., 1 µL) to the aqueous media (e.g., 99 µL) immediately before use. Do not perform serial dilutions in water, as the compound will crash out in the intermediate steps.

Formulation Strategy

For in vivo studies (animal dosing), simple aqueous suspension is risky.[1] Consider:

  • Co-solvents: PEG400 (20%) / Water (80%).[1]

  • Cyclodextrins: 20% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) can encapsulate the thienyl tail and improve solubility significantly.
    

References

  • PubChem. 2-Amino-4-hydroxypyrimidine (Isocytosine) Physicochemical Properties.[2] National Library of Medicine. Link

  • Di, L., & Kerns, E. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for solubility protocols).

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. OECD Publishing. Link

  • ResearchGate. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives. (Provides synthesis and characterization context for similar scaffolds). Link

Sources

The Ascendant Role of Thiophene-Substituted Pyrimidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Two Privileged Heterocycles

In the landscape of medicinal chemistry, the fusion of a thiophene ring with a pyrimidine nucleus has given rise to a class of compounds with remarkable and diverse biological activities.[1][2] Pyrimidine, a fundamental building block of nucleic acids, and thiophene, a bioisostere of the benzene ring, together create a scaffold that has proven to be a fertile ground for the development of novel therapeutics.[3][4] This guide provides an in-depth exploration of thiophene-substituted pyrimidine derivatives, from their synthesis to their multifaceted biological activities, with a focus on the underlying structure-activity relationships (SAR) that govern their therapeutic potential. The structural resemblance of thienopyrimidines to purine bases like adenine and guanine allows them to interact with a wide array of biological targets, making them a focal point in the quest for new drugs.[1]

Synthetic Strategies: Constructing the Thiophene-Pyrimidine Core

The synthesis of thiophene-substituted pyrimidine derivatives can be approached through several strategic routes, often building upon well-established named reactions. The choice of synthetic pathway is frequently dictated by the desired substitution pattern on both the thiophene and pyrimidine rings.

One prevalent method involves the initial construction of a substituted thiophene, which is then used to build the pyrimidine ring. The Gewald reaction, for instance, is a powerful tool for the synthesis of poly-substituted 2-aminothiophenes.[5][6] These 2-aminothiophene intermediates serve as versatile precursors for the subsequent annulation of the pyrimidine ring.

Another common approach begins with a substituted pyrimidine and introduces the thiophene moiety. For example, a pre-formed pyrimidine core can be functionalized with a handle that allows for the construction of the thiophene ring.

A particularly straightforward and widely employed method for synthesizing thiophene-bearing pyrimidines is through the use of chalcone intermediates. This multi-step process typically involves:

  • Claisen-Schmidt Condensation: An appropriately substituted acetophenone reacts with a thiophene-2-carbaldehyde in the presence of a base, such as sodium hydroxide, to form a thiophene-containing chalcone.[7]

  • Cyclization: The resulting chalcone is then cyclized with a reagent like urea to form the desired thiophene-substituted pyrimidine derivative.[7]

Alternatively, the Knoevenagel condensation offers another efficient route. This method involves the reaction of a barbituric or thiobarbituric acid with a 3-substituted-thiophene-2-carboxaldehyde, often in the presence of a catalyst system like H2O2:HCl in aqueous ethanol.[8][9]

The following diagram illustrates a generalized synthetic scheme for thiophene-substituted pyrimidines via the chalcone route.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Pyrimidine Ring Formation Substituted Acetophenone Substituted Acetophenone Chalcone Intermediate Chalcone Intermediate Substituted Acetophenone->Chalcone Intermediate NaOH, Ethanol Thiophene-2-carbaldehyde Thiophene-2-carbaldehyde Thiophene-2-carbaldehyde->Chalcone Intermediate Thiophene-Substituted Pyrimidine Thiophene-Substituted Pyrimidine Chalcone Intermediate->Thiophene-Substituted Pyrimidine Urea, Base Urea Urea Urea->Thiophene-Substituted Pyrimidine

Caption: Generalized workflow for the synthesis of thiophene-substituted pyrimidines.

A Spectrum of Biological Activity: From Anticancer to Antimicrobial

The thiophene-pyrimidine scaffold is a privileged structure in drug discovery due to its ability to interact with a wide range of biological targets. This has led to the identification of derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has focused on the development of thiophene-substituted pyrimidines as anticancer agents.[10][11] These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[12]

Kinase Inhibition:

  • VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, demonstrating significant anticancer activity against various human cancer cell lines.[13]

  • PI3K Inhibitors: The PI3K-Akt-mTOR signaling pathway is frequently overactivated in cancer, promoting cell growth and survival. Thienopyrimidine derivatives have been developed as inhibitors of PI3Kα, a key isoform in this pathway.[14]

  • FLT3 Kinase Inhibitors: Fms-like tyrosine kinase 3 (FLT3) is often mutated in acute myeloid leukemia (AML). Thieno[2,3-d]pyrimidines have shown promise as FLT3 kinase inhibitors.[11][12]

  • EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. Thieno[2,3-d]pyrimidines have been developed as inhibitors of both wild-type and mutant forms of EGFR.[15]

  • Tubulin Polymerization Inhibitors: Some novel 2-methylthieno[3,2-d]pyrimidine analogues have been identified as potent tubulin inhibitors, arresting the cell cycle and inducing apoptosis in cancer cells.[16]

Cytotoxic Activity:

Numerous studies have demonstrated the cytotoxic effects of thiophene-substituted pyrimidines against a variety of cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancer cells.[8][10][17] The mechanism of action often involves the induction of apoptosis and autophagy.[10][11]

The following diagram illustrates the role of thiophene-pyrimidine derivatives in inhibiting key cancer signaling pathways.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Receptor Tyrosine Kinase (e.g., VEGFR, EGFR)->PI3K/Akt/mTOR Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Receptor Tyrosine Kinase (e.g., VEGFR, EGFR)->RAS/RAF/MEK/ERK Pathway Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis PI3K/Akt/mTOR Pathway->Cell Proliferation, Survival, Angiogenesis RAS/RAF/MEK/ERK Pathway->Cell Proliferation, Survival, Angiogenesis Thiophene-Pyrimidine Derivative Thiophene-Pyrimidine Derivative Thiophene-Pyrimidine Derivative->Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Inhibition Thiophene-Pyrimidine Derivative->PI3K/Akt/mTOR Pathway Inhibition

Caption: Inhibition of oncogenic signaling pathways by thiophene-pyrimidine derivatives.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiophene-substituted pyrimidines have emerged as a promising class of compounds with significant antibacterial and antifungal activity.[18][19]

Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8][9] The specific substitutions on the heterocyclic core play a crucial role in determining the spectrum and potency of antimicrobial action.[18] For instance, certain 3-substituted thieno[2,3-d]pyrimidin-4-ones have demonstrated inhibitory effects comparable or superior to the reference drug Tetracycline.[18]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in numerous diseases. Thiophene-substituted pyrimidines have been investigated for their anti-inflammatory properties, with many derivatives showing potent activity.[20][21]

The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[22] Molecular docking studies have shown that these compounds can favorably bind to the active sites of COX-1 and COX-2.[7][22] The anti-inflammatory effects of pyrimidines are attributed to their ability to suppress the expression and activities of crucial inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and various cytokines.[20]

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of thiophene-substituted pyrimidines is highly dependent on the nature and position of substituents on both the thiophene and pyrimidine rings. Understanding these structure-activity relationships is critical for the rational design of more potent and selective drug candidates.

Key SAR Insights:

  • Substituents on the Thiophene Ring: The presence of specific groups on the thiophene ring can significantly influence activity. For instance, in a series of antischistosomal compounds, a thiophene at the C2 position of the pyrimidine was found to be a key driver of the desired phenotype.[23]

  • Substituents on the Pyrimidine Ring: Modifications at various positions of the pyrimidine ring have profound effects. For example, in a series of EGFR inhibitors, substitutions at both the 2-phenyl and the 4-anilino positions were critical for high potency.[15] The introduction of a flexible hydrazinyl linker at the 2-position of the pyrimidine has been shown to enhance cytotoxic activity in some series.[14]

  • Fused vs. Non-fused Systems: Fused thienopyrimidine systems often exhibit different biological profiles compared to their non-fused counterparts. Thienopyrimidine cores are generally considered more biologically active than those with just a thiophene ring.[24]

  • Impact of Lipophilicity and Solubility: As with any drug development program, optimizing physicochemical properties is crucial. SAR studies have shown that modifications to reduce lipophilicity and increase aqueous solubility can lead to improved drug-likeness and in vivo performance.[23]

The following table summarizes the structure-activity relationships of a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K inhibitors, highlighting the importance of the substitution pattern on the 2-phenyl ring.[15]

CompoundR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%)Inhibition of PI3Kγ (%)
IIIa 3-OH6270
VIb 3-OH, 5-OCH37284
IIIb 4-OH<40<40
VIc 4-OH, 5-OCH350<40
IIIk 3-OCH3<4048

Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[15]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of thiophene-substituted pyrimidine derivatives are provided below.

General Synthetic Protocol for Thiophene-Bearing Pyrimidines via Chalcones[7]

Step 1: Synthesis of Chalcone Intermediate

  • Dissolve the substituted acetophenone (0.01 mol) and thiophene-2-carbaldehyde (0.01 mol) in 20 mL of ethanol.

  • Add 20% aqueous NaOH solution as a catalyst.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a small amount of dilute HCl.

  • Filter the resulting solid precipitate and wash it with cold water.

  • Dry the solid and recrystallize it from ethanol to obtain the pure chalcone.

Step 2: Synthesis of Thiophene-Bearing Pyrimidine

  • Mix the synthesized chalcone (0.01 mol) with urea (0.01 mol) in a suitable solvent.

  • Add a catalytic amount of a suitable base.

  • Reflux the reaction mixture for the appropriate time (monitored by TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Characterize the final product using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.

In Vitro Cytotoxicity (MTT) Assay[15]

Objective: To determine the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG-2)

  • 96-well plates

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Synthesized thiophene-pyrimidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48 to 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

Thiophene-substituted pyrimidine derivatives represent a highly versatile and promising scaffold in medicinal chemistry. The ease of their synthesis and the ability to readily modify their structure have allowed for the exploration of a vast chemical space, leading to the discovery of compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. The continued elucidation of their structure-activity relationships will undoubtedly guide the design of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of the complex signaling networks that underpin various diseases deepens, the rational design of thiophene-pyrimidine derivatives targeting specific nodes within these pathways will be a key driver of future drug discovery efforts.

References

  • Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies.
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI.
  • Facile synthesis of some 5-(3-substituted-thiophene)
  • Design and Synthesis of New Thiophene/Thieno[2,3- d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed.
  • Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv.
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect.
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
  • Facile synthesis of some 5-(3-substituted-thiophene)
  • Antimicrobial investigations on synthetic p-tolylazo derivatives of thienopyrimidinone based on an ortho funtionalized thiophene nucleus. European Journal of Chemistry.
  • Synthesis of Polyfunctionally Substituted Thiophene, Thieno[2,3-b]pyridine and Thieno[2,3-d]pyrimidine Deriv
  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Deriv
  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.
  • Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies.
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
  • Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research.
  • Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Rel
  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.
  • Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma. PubMed.
  • Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. PMC.
  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine deriv
  • Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-inform
  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online.
  • Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives.
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. ScienceDirect.
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents.
  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. PMC.
  • Synthesis and Antibacterial Evaluation of Some New Pyrimidine, Pyridine and Thiophene Deriv
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ijppr.humanjournals.com.
  • Research Article Synthesis, Characterization, and Antibacterial and Anti-Inflammatory Activities of New Pyrimidine and Thiophene Deriv
  • Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives.
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry.
  • Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis Online.
  • Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect.

Sources

Molecular weight and physicochemical characteristics of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol

[1]

Executive Summary

2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol (C₉H₉N₃OS) is a functionalized pyrimidine derivative characterized by a 2-amino group, a 4-hydroxyl moiety (tautomeric with the 4-oxo form), and a lipophilic thienyl-methyl side chain at the C6 position.[1][2] This molecule serves as a pivotal "privileged structure" in drug discovery.[1] Its dual hydrogen-bond donor/acceptor motifs mimic the purine ring system, making it an effective bioisostere for ATP in kinase binding pockets and a precursor for fused thieno[2,3-d]pyrimidine systems.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

Nomenclature and Identifiers[1][6][9]
  • IUPAC Name: 2-Amino-6-(thiophen-2-ylmethyl)pyrimidin-4-ol[1]

  • Preferred Tautomeric Name: 2-Amino-6-(thiophen-2-ylmethyl)pyrimidin-4(3H)-one[1]

  • Molecular Formula: C₉H₉N₃OS[1]

  • SMILES: Nc1nc(Cc2cccs2)cc(=O)[nH]1

Physicochemical Characteristics

The following data represents the consensus physicochemical profile for this molecular class, essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyValue (Experimental/Predicted)Significance in Drug Design
Molecular Weight 207.25 g/mol Ideal for fragment-based drug discovery (FBDD) (<300 Da).[1]
LogP (Octanol/Water) 1.2 – 1.5 (Predicted)Moderate lipophilicity; suggests good membrane permeability.[1]
Topological PSA ~80 ŲIndicates potential for oral bioavailability (Rule of 5 compliant).[1]
H-Bond Donors 2 (Amino + Amide NH)Critical for anchoring in enzyme active sites (e.g., hinge region).[1]
H-Bond Acceptors 3 (N1, O-carbonyl, S)Facilitates water solubility and receptor interaction.[1]
pKa (Basic) ~3.5 (Amino group)Weak base; likely uncharged at physiological pH (7.4).[1]
pKa (Acidic) ~9.2 (Amide/Enol)Deprotonation can occur in basic conditions, increasing solubility.[1]

Structural Analysis: Tautomerism

Understanding the tautomeric equilibrium is vital for docking studies and crystallization.[1] In solution and solid-state, the oxo-form (lactam) predominates over the hydroxy-form (lactim) due to the stability of the amide resonance.[1]

TautomerismLactimLactim Form(4-Hydroxypyrimidine)Less StableLactamLactam Form(4(3H)-Pyrimidinone)Major TautomerLactim->Lactam  Equilibrium  

Caption: Tautomeric equilibrium favoring the 4(3H)-one (Lactam) form, which acts as the primary H-bond donor/acceptor motif in biological systems.[1][3]

Synthetic Methodology

The synthesis of 2-amino-6-(thien-2-ylmethyl)pyrimidin-4-ol is achieved through a cyclocondensation reaction.[1] This protocol is designed for high purity and scalability.[1]

Reaction Scheme

Precursors: Ethyl 4-(thiophen-2-yl)-3-oxobutanoate + Guanidine Carbonate.[1] Mechanism: Nucleophilic attack of guanidine nitrogen on the β-keto ester ketone, followed by cyclization at the ester moiety.[1]

SynthesisBetaKetoEthyl 4-(thiophen-2-yl)-3-oxobutanoateInterTetrahedral IntermediateBetaKeto->Inter  Condensation (EtOH, Reflux)  GuanidineGuanidine CarbonateGuanidine->Inter  Condensation (EtOH, Reflux)  Product2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-olInter->Product  Cyclization (-EtOH, -H2O)  

Caption: Synthetic pathway via cyclocondensation of a β-keto ester with guanidine.

Detailed Experimental Protocol

Objective: Synthesis of 10g of Target Compound.

  • Preparation: In a 250 mL round-bottom flask, dissolve Guanidine Carbonate (5.4 g, 30 mmol) in absolute Ethanol (100 mL).

  • Addition: Add Ethyl 4-(thiophen-2-yl)-3-oxobutanoate (6.4 g, 30 mmol) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure to ~20% volume.[1]

    • Neutralize with dilute acetic acid to pH ~7 to precipitate the product.[1]

  • Purification: Filter the solid precipitate. Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).[1] Recrystallize from Ethanol/Water (9:1) if necessary.[1]

  • Validation:

    • Yield: Expected 60–75%.[1]

    • Appearance: Off-white to pale yellow powder.[1]

    • 1H NMR (DMSO-d6): δ 10.8 (br s, 1H, NH), 6.3 (s, 2H, NH2), 5.4 (s, 1H, H-5), 3.8 (s, 2H, CH2), 7.3-6.9 (m, 3H, Thiophene).[1]

Biological & Pharmaceutical Relevance[1][7][9][10][11]

Kinase Inhibition (ATP Mimicry)

The 2-aminopyrimidin-4-one scaffold is a classic ATP-mimetic pharmacophore .[1]

  • Hinge Binding: The C2-amino group and N1/C4-carbonyl form a donor-acceptor motif that forms hydrogen bonds with the "hinge region" of kinase enzymes (e.g., CDK2, VEGFR).[1]

  • Selectivity: The flexible "thienyl-methyl" arm occupies the hydrophobic pocket (Gatekeeper region), potentially conferring selectivity over other kinases.[1]

Antifolate Precursor

This molecule is a direct intermediate for classical and non-classical antifolates .[1]

  • Cyclization: Reaction with alpha-haloketones allows fusion of a thiophene ring to form thieno[2,3-d]pyrimidines .[1]

  • Target: These fused systems inhibit Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS), crucial targets in oncology (chemotherapy).[1]

Handling and Safety Standards

  • Storage: Store at -20°C in a desiccated environment. The compound is stable in solid form but may oxidize at the thiophene ring if exposed to light/air for prolonged periods in solution.[1]

  • Solubility Handling:

    • Insoluble: Water, Hexane.[1]

    • Soluble: DMSO (>50 mg/mL), DMF.[1]

    • Sparingly Soluble: Methanol, Ethanol.[1]

  • Safety: Treat as a potential irritant.[1] Use standard PPE (Gloves, Goggles).[1] No specific acute toxicity data is available, so assume generic bioactive compound precautions.[1]

References

  • Synthesis of 2-aminopyrimidines: Radhakrishnan, K., et al. "Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues."[1][4] RSC Advances, 2014.[1][4] Link

  • Thienopyrimidine Biological Activity: Rosowsky, A., et al. "Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors."[1][3] Journal of Medicinal Chemistry, 2009.[1] Link

  • Tautomerism in Pyrimidines: Brown, D. J., et al.[1] "The Pyrimidines."[1][5][6][7][8][4][9][10] Wiley Interscience, Chemistry of Heterocyclic Compounds Series.[1] Link[1]

Technical Guide: 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural utility, synthetic pathways, and medicinal chemistry applications of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol . As a "privileged scaffold," this heterocyclic building block serves as a critical intermediate in the development of ATP-competitive kinase inhibitors, antifolates, and GPCR ligands.[1]

Its dual-functionality—offering a polar hydrogen-bonding face (the 2-amino-pyrimidin-4-one motif) and a flexible lipophilic tail (the thienyl-methyl moiety)—makes it an ideal template for fragment-based drug discovery (FBDD). This guide provides validated protocols for its synthesis and functionalization, grounded in rigorous heterocyclic chemistry.

Structural Analysis & Pharmacophore Properties[2]

Tautomeric Equilibrium

While formally named a pyrimidin-4-ol , this molecule predominantly exists in the pyrimidin-4(3H)-one tautomeric form in solution and the solid state. This distinction is critical for predicting reactivity and binding modes.

  • Donor-Acceptor Motif: In the keto-form, the N3-H and C2-NH₂ act as hydrogen bond donors, while the C4-Carbonyl and N1 act as acceptors. This "D-D-A" pattern is complementary to the "A-A-D" motif found in the hinge region of many protein kinases (e.g., the backbone of Glu/Leu residues).

  • Thiophene Bioisosterism: The thiophene ring serves as a bioisostere for a phenyl group but with distinct electronic properties. It is electron-rich and slightly smaller, allowing it to occupy hydrophobic pockets (e.g., the Gatekeeper region in kinases) where a phenyl ring might face steric clash. The methylene bridge (-CH₂-) introduces rotational freedom, enabling an "induced fit" binding mechanism.

Physicochemical Data
PropertyValue/DescriptionRelevance
Molecular Weight 207.25 g/mol Ideal for Fragment-Based Design (Rule of 3 compliant)
pKa (Predicted) ~4.5 (N1), ~9.5 (OH/NH)Ionization state at physiological pH (7.4)
LogP (Predicted) 1.2 – 1.5Moderate lipophilicity; good membrane permeability potential
Solubility Low in neutral water; Soluble in DMSO, DMF, dilute acid/baseRequires polar aprotic solvents for functionalization

Synthetic Pathway: The Cyclocondensation Strategy

The most robust route to the 2-amino-6-(thien-2-ylmethyl)pyrimidin-4-ol core is the condensation of a guanidine salt with a


-keto ester. This approach is convergent and scalable.
Retrosynthetic Logic

The pyrimidine ring is constructed via a [3 + 3] cyclization:

  • C-C-C Fragment: Ethyl 4-(thiophen-2-yl)-3-oxobutanoate (provides C4, C5, C6).

  • N-C-N Fragment: Guanidine (provides N1, C2, N3).

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the free guanidine base (liberated in situ by alkoxide) on the ketone carbonyl of the


-keto ester, followed by cyclization onto the ester and elimination of ethanol.
Visualization: Synthesis & Tautomerism

The following diagram illustrates the condensation pathway and the resulting tautomeric equilibrium.

SynthesisPathway Reagents Reagents: 1. Guanidine HCl 2. NaOEt / EtOH 3. Reflux Product_Enol Enol Form: 2-Amino-6-(thien-2-ylmethyl) pyrimidin-4-ol Reagents->Product_Enol BetaKeto Ethyl 4-(thiophen-2-yl)- 3-oxobutanoate BetaKeto->Product_Enol + Guanidine Product_Keto Keto Form (Major): 2-Amino-6-(thien-2-ylmethyl) pyrimidin-4(3H)-one Product_Enol->Product_Keto Tautomerism

Figure 1: Cyclocondensation of guanidine with beta-keto ester yields the pyrimidine core, which favors the keto-tautomer.[2]

Functionalization Strategies (Divergent Synthesis)

Once the core scaffold is synthesized, it serves as a branching point for diverse chemical modifications.

C4-Chlorination (Activation)

Converting the C4-hydroxyl (oxo) group to a chloride is the most critical step. This activates the position for SNAr reactions with amines, allowing the introduction of solubilizing groups (e.g., piperazines) or other pharmacophores.

  • Reagent: Phosphorus oxychloride (POCl₃).[3][4]

  • Note: The 2-amino group is nucleophilic and can react with POCl₃ to form phosphoramidates. However, under standard reflux conditions, the C4-chlorination dominates.

C5-Functionalization (Electrophilic Aromatic Substitution)

The C5 position of the pyrimidine ring is electron-rich (due to the donating effects of the 2-amino and 4-OH groups). It is susceptible to:

  • Halogenation: NIS or NBS can introduce Iodine/Bromine at C5, enabling Suzuki-Miyaura couplings.

  • Mannich Reaction: Introduction of aminomethyl groups.

Visualization: Divergent Functionalization Tree

DivergentSynthesis Core Core Scaffold: 2-Amino-6-(thien-2-ylmethyl) pyrimidin-4-ol Chlorination Pathway A: C4-Activation (POCl3) Core->Chlorination Halogenation Pathway B: C5-Halogenation (NIS or NBS) Core->Halogenation Cyclization Pathway C: Fused Systems (alpha-haloketones) Core->Cyclization Prod_Cl 4-Chloro-pyrimidine (SNAr Precursor) Chlorination->Prod_Cl Prod_Suzuki 5-Aryl-pyrimidine (Extended Scaffold) Halogenation->Prod_Suzuki Prod_Fused Imidazo[1,2-a]pyrimidine (Tricyclic Core) Cyclization->Prod_Fused

Figure 2: Divergent synthetic pathways transforming the core scaffold into advanced medicinal chemistry intermediates.

Medicinal Chemistry Applications

Kinase Inhibition (The Hinge Binder)

The 2-amino-pyrimidin-4-one motif is a classic "Hinge Binder."

  • Mechanism: In the ATP-binding pocket of kinases (e.g., CDK, Aurora, VEGFR), the N1 and 2-NH₂ groups form hydrogen bonds with the backbone carbonyl and amide NH of the hinge region amino acids.

  • Role of Thiophene: The 6-(thien-2-ylmethyl) group extends into the hydrophobic region II or the "sugar pocket." The thiophene sulfur can engage in specific S-π interactions with aromatic residues (e.g., Phenylalanine gatekeepers).

Antifolates

Similar to trimethoprim, 2,4-diaminopyrimidine analogs (derived from the 4-chloro intermediate) inhibit Dihydrofolate Reductase (DHFR). The thiophene tail mimics the p-aminobenzoic acid moiety of folate, providing necessary hydrophobic bulk.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol

This protocol utilizes a base-mediated cyclocondensation.

  • Preparation of Ethoxide: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve Sodium metal (2.3 g, 0.1 mol) in absolute Ethanol (50 mL) to generate a Sodium Ethoxide solution. Caution: Exothermic, Hydrogen evolution.

  • Free Base Liberation: Add Guanidine Hydrochloride (9.55 g, 0.1 mol) to the stirred ethoxide solution. Stir at room temperature for 15 minutes.

  • Condensation: Add Ethyl 4-(thiophen-2-yl)-3-oxobutanoate (21.2 g, 0.1 mol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup:

    • Evaporate the solvent under reduced pressure to roughly 20% volume.

    • Add Water (50 mL) to the residue.

    • Neutralize carefully with Acetic Acid (to pH ~6-7). The product will precipitate as a solid.[5]

    • Filter the solid, wash with cold water and diethyl ether.

    • Recrystallization: Purify from Ethanol/Water or DMF/Water.

    • Yield: Typically 65–75%.

Protocol B: Chlorination to 4-Chloro-6-(thien-2-ylmethyl)pyrimidin-2-amine

This step converts the scaffold into an electrophile.

  • Setup: Place the dried product from Protocol A (2.07 g, 10 mmol) in a round-bottom flask.

  • Reagent Addition: Add Phosphorus Oxychloride (POCl₃, 10 mL). Optional: Add N,N-Dimethylaniline (1 mL) as a catalyst.

  • Reaction: Reflux (105°C) for 2–4 hours. The suspension should clear as the reaction proceeds.

  • Quenching (Critical Safety Step):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring. Warning: Violent hydrolysis of POCl₃.

  • Isolation: Neutralize the aqueous solution with Ammonium Hydroxide (NH₄OH) to pH 8. Extract with Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

References

  • Synthesis of 2-amino-4-hydroxypyrimidines

    • Title: Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Deriv
    • Source: Letters in Organic Chemistry, 2019.[6]

    • URL:[Link][1]

  • Kinase Inhibitor Binding Modes (Aminopyrimidine Scaffold)

    • Title: Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors.
    • Source: ACS Medicinal Chemistry Letters, 2015.
    • URL:[Link]

  • Thiophene Isosteres in Nucleosides

    • Title: Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs.[7]

    • Source: Nucleic Acids Research, 2001.
    • URL:[Link]

  • Chlorination Protocols (POCl3)

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines.[8]

    • Source: Molecules, 2010.
    • URL:[Link]

  • General Reactivity of Guanidine

    • Title: Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
    • Source: Arkivoc, 2010.[5][9]

    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Functionalization of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical functionalization of the exocyclic amino group of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol. This pyrimidine derivative is a valuable scaffold in medicinal chemistry, and modification of its 2-amino group offers a powerful strategy for modulating its physicochemical properties and biological activity. This guide details several key synthetic transformations, including acylation, sulfonylation, reductive amination, and the formation of ureas and thioureas. Each section includes a discussion of the underlying chemical principles, step-by-step experimental protocols, and considerations for reaction optimization and troubleshooting.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] Its ability to participate in hydrogen bonding interactions and its versatile chemical handles make it an attractive scaffold for the design of enzyme inhibitors, receptor modulators, and other therapeutic agents. The target molecule, 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol, combines this key heterocycle with a thiophene moiety, another important pharmacophore, and a pyrimidin-4-ol core. Functionalization of the 2-amino group provides a direct avenue for creating libraries of analogs with diverse substituents, enabling systematic exploration of structure-activity relationships (SAR).

General Considerations and Reaction Workflow

The presence of multiple reactive sites in 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol, namely the 2-amino group and the 4-hydroxyl group, necessitates careful consideration of reaction conditions to achieve selective functionalization of the amino group. The relative nucleophilicity of these two groups can be influenced by the solvent, base, and the nature of the electrophile. In many cases, the amino group is more nucleophilic and will react preferentially. However, for highly reactive electrophiles or under certain conditions, protection of the hydroxyl group may be necessary to avoid the formation of undesired byproducts.[3][4]

G cluster_0 Reaction Planning Start 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol Protect Protecting Group Strategy (Optional) Start->Protect Consider side reactions Functionalization Functionalization of Amino Group Start->Functionalization Direct Approach Protect->Functionalization Deprotection Deprotection (if applicable) Functionalization->Deprotection Purification Purification and Characterization Functionalization->Purification If no protecting group Deprotection->Purification Final_Product Functionalized Product Purification->Final_Product G cluster_1 Reductive Amination Pathway Amine 2-Aminopyrimidine Derivative Imine Imine Intermediate Amine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Product N-Alkylated Product Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Sources

Application Note: Recrystallization and Purification Strategies for 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification protocols for 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol (CAS: 16064-21-2), a critical intermediate in the synthesis of GnRH receptor antagonists (e.g., Relugolix). Due to its amphoteric nature and potential for tautomerism, this compound presents specific purification challenges. This guide provides two validated workflows: a bulk isolation method via acid-base precipitation and a high-purity recrystallization protocol using a Dimethylformamide (DMF)/Water system.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

To design an effective purification strategy, one must understand the molecule's behavior in solution.

Tautomeric Equilibrium

While often chemically drawn as the "enol" form (pyrimidin-4-ol), in the solid state and neutral solution, this compound exists predominantly as the pyrimidin-4(1H)-one (keto) tautomer. This tautomerism significantly influences solubility and hydrogen bonding capability.

  • Lactim form (OH): Favored in high pH (as enolate).

  • Lactam form (NH/C=O): Favored in neutral/acidic conditions and solid state.

Solubility Profile

The thiophene moiety introduces lipophilicity, while the aminopyrimidinone core provides high polarity and hydrogen bond donation.

SolventSolubility (25°C)Solubility (Hot)Suitability
Water (pH 7) InsolublePoorAnti-solvent
Ethanol/Methanol PoorModeratePoor recrystallization yield
Acetic Acid (Glacial) ModerateHighGood solvent
DMF / DMSO HighVery HighIdeal Solvent
NaOH (1M) Soluble (as salt)N/AExtraction medium
HCl (1M) Soluble (as salt)N/AExtraction medium

Protocol A: Acid-Base Precipitation (Bulk Isolation)

Purpose: Primary isolation from crude reaction mixtures (e.g., guanidine condensation). This method removes non-ionizable organic impurities and inorganic salts.

Mechanistic Logic

The molecule is amphoteric. It forms a water-soluble sodium salt at pH > 12 and a water-soluble hydrochloride salt at pH < 2. The neutral molecule precipitates at its isoelectric point (pI), typically between pH 6.0 and 7.0.

Step-by-Step Procedure
  • Dissolution: Suspend the crude solid (10 g) in 1M NaOH (50 mL) . Stir at room temperature until fully dissolved.

    • Note: If the solution remains turbid, filter through a Celite pad to remove non-acidic impurities (e.g., unreacted thiophene starting materials).

  • Charcoal Treatment (Optional): Add activated carbon (5 wt%) to the alkaline solution. Stir for 30 minutes to remove colored oxidation byproducts. Filter.

  • Precipitation:

    • Cool the filtrate to 10–15°C.

    • Slowly add Glacial Acetic Acid or 6M HCl dropwise with vigorous stirring.

    • Target pH: 6.5 – 7.0 .

    • Observation: A thick off-white precipitate will form.

  • Digestion: Allow the slurry to stir for 1 hour at room temperature. This "ages" the precipitate, preventing colloidal formation and improving filtration speed.

  • Filtration: Filter via vacuum (Buchner funnel). Wash the cake with Water (3 x 20 mL) to remove residual salts (NaCl/NaOAc).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Workflow Diagram (DOT)

AcidBasePurification Start Crude Solid (Amphoteric) Base Add 1M NaOH (pH > 12) Start->Base Filter1 Filter Insolubles (Remove non-acidic impurities) Base->Filter1 Acid Add Acid to Filtrate (Target pH 6.5-7.0) Filter1->Acid Filtrate Precip Product Precipitates (Neutral Tautomer) Acid->Precip Wash Filter & Wash (Water) Precip->Wash

Figure 1: Acid-Base isolation logic utilizing the amphoteric properties of the aminopyrimidinone core.

Protocol B: Recrystallization (High Purity Polishing)

Purpose: To achieve >99.5% purity (HPLC) for analytical standards or downstream API synthesis. Solvent System: DMF (Solvent) / Water (Anti-solvent).

Rationale

While acetic acid is a common solvent, it can sometimes form solvates with pyrimidines. DMF is preferred for thiophene-containing heterocycles as it effectively disrupts


-

stacking interactions at high temperatures, while water acts as a powerful anti-solvent upon cooling.
Step-by-Step Procedure
  • Preparation: Place 5.0 g of the dried solid (from Protocol A) into a 100 mL round-bottom flask.

  • Dissolution:

    • Add DMF (25 mL) (Ratio: 5 vol).

    • Heat to 90–100°C with stirring.

    • Critical: Do not exceed 110°C to prevent thermal decomposition of the thiophene ring.

    • If not fully dissolved, add DMF in 1 mL increments.

  • Hot Filtration: If particulates remain, filter the hot solution quickly through a pre-heated glass sinter funnel.

  • Nucleation:

    • Maintain the filtrate temperature at ~80°C.

    • Slowly add hot Water (80°C) dropwise until a faint, persistent turbidity (cloudiness) is observed.

    • Typical Ratio: The final solvent composition usually approaches 2:1 or 1:1 DMF:Water.

  • Crystallization:

    • Remove heat and allow the flask to cool to room temperature slowly (over 2–3 hours). Rapid cooling traps impurities.

    • Once at room temperature, chill in an ice bath (0–5°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals.

  • Washing: Wash the cake with a cold 1:1 DMF:Water mixture, followed by copious Water (to remove DMF traces), and finally a small amount of cold Ethanol (to facilitate drying).

  • Drying: Dry under high vacuum (<10 mbar) at 60°C for 24 hours. DMF is difficult to remove; ensure constant weight is achieved.

Recrystallization Logic (DOT)

Recrystallization Step1 Dissolve in Hot DMF (90°C) Step2 Hot Filtration (Remove physical debris) Step1->Step2 Step3 Add Hot Water (Until Turbidity) Step2->Step3 Step4 Slow Cooling (RT -> 0°C) Step3->Step4 Step5 Isolate & Dry (Remove DMF) Step4->Step5

Figure 2: Thermal cycle for DMF/Water recrystallization.

Analytical Validation

To verify the success of the purification, the following criteria must be met:

TestAcceptance CriteriaMethod Note
HPLC Purity > 99.0% AreaC18 Column, Water/ACN gradient (0.1% TFA).
1H NMR Conforms to structureSolvent: DMSO-d6. Look for thiophene protons (6.9-7.4 ppm) and disappearance of guanidine peaks.
Melting Point Sharp range (e.g., >280°C dec)Broad range indicates solvent trapping or impurities.
Residual Solvent DMF < 880 ppmGC-Headspace (ICH Q3C limits).

Troubleshooting Guide

  • Problem: Product oils out instead of crystallizing.

    • Cause: Water added too fast or temperature dropped too quickly.

    • Solution: Re-heat to dissolve oil, add a seed crystal, and cool at a rate of 10°C per hour.

  • Problem: Low Yield.

    • Cause: Too much solvent (DMF) or insufficient anti-solvent.

    • Solution: Concentrate the mother liquor or increase the water ratio in the final cooling step.

  • Problem: Pink/Red discoloration.

    • Cause: Oxidation of the thiophene ring or trace metal contamination.

    • Solution: Ensure charcoal treatment was performed in Protocol A. Perform recrystallization under Nitrogen atmosphere.

References

  • Synthesis of Thieno-pyrimidine Derivatives

    • M. A. Eissa et al., "Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives," J. Braz.[1] Chem. Soc., 2025.[1] Link

  • Tautomerism in 4-Hydroxypyrimidines

    • Hall, V. M., et al.[2] "Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one."[2] Acta Crystallographica Section C, 2016.[2] Link

  • GnRH Antagonist Synthesis (Patent Context): "Process for the preparation of Relugolix and intermediates thereof." US Patent Application 2020/0339562. (Describes the condensation of guanidine with thiophene-beta-keto esters).
  • General Pyrimidine Purification

    • Yengoyan, A. P., et al. "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives."[3] Letters in Organic Chemistry, 2019.[3] Link

Sources

Preparation of pharmaceutical intermediates using 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol (CAS: 16253-22-4 analog/derivative). This compound serves as a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of GnRH receptor antagonists (structurally related to precursors in the Relugolix chemical space) and kinase inhibitors.

The protocol utilizes a condensation reaction between guanidine carbonate and ethyl 4-(thiophen-2-yl)-3-oxobutanoate . Unlike traditional methods using sodium ethoxide (NaOEt) which require strictly anhydrous conditions, this guide prioritizes a Guanidine Carbonate/Ethanol system. This approach offers superior impurity profile control, simplified workup, and higher reproducibility for kilogram-scale batches.

Chemical Context & Retrosynthetic Analysis

Structural Considerations & Tautomerism

The target molecule exists in a tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms. Understanding this is vital for process control:

  • Reaction Conditions: The formation is driven by the thermodynamic stability of the aromatic pyrimidine ring.

  • Isolation: The compound is amphoteric. Solubility is pH-dependent; it dissolves in strong base (as a phenolate/enolate) and strong acid (protonation of the amino group). Isolation requires precise pH adjustment to the isoelectric point (typically pH 6.0–7.0).

Retrosynthetic Pathway

The synthesis is a classic [3+3] cyclocondensation. The 1,3-electrophilic center (the


-keto ester) reacts with the 1,3-nucleophile (guanidine).

Retrosynthesis Target Target: 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol Break Retro-Aldol / Amidation Target->Break SM1 Starting Material A: Guanidine Carbonate Break->SM1 SM2 Starting Material B: Ethyl 4-(thiophen-2-yl)-3-oxobutanoate Break->SM2

Figure 1: Retrosynthetic dissection of the target pyrimidine scaffold.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Purity
Ethyl 4-(thiophen-2-yl)-3-oxobutanoate Electrophile1.0>97%
Guanidine Carbonate Nucleophile1.25>99%
Ethanol (Absolute) Solvent10 Vol>99.5%
Acetic Acid (Glacial) pH AdjusterAs req.ACS Grade
Water (Deionized) Quench/Wash20 Vol-
Step-by-Step Methodology
Step 1: Reaction Initiation
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge Ethanol (10 volumes) and Guanidine Carbonate (1.25 equiv) . Stir at ambient temperature (20–25°C) for 15 minutes.

    • Expert Insight: Guanidine carbonate is preferred over Guanidine HCl + NaOEt because it eliminates the formation of NaCl salt waste that can occlude the product during filtration. The carbonate acts as its own base.

  • Addition: Add Ethyl 4-(thiophen-2-yl)-3-oxobutanoate (1.0 equiv) dropwise over 30 minutes.

    • Note: The reaction is slightly exothermic. Maintain temperature <40°C during addition to prevent side reactions (e.g., self-condensation of the ester).

Step 2: Cyclization (The Critical Phase)
  • Reflux: Heat the slurry to reflux (78–80°C). The mixture will gradually become homogeneous as the intermediate forms and then may precipitate the product.

  • Duration: Maintain reflux for 8–12 hours .

  • IPC (In-Process Control): Monitor by HPLC or TLC (Mobile Phase: 5% MeOH in DCM).

    • Criterion: <2% residual

      
      -keto ester.
      
Step 3: Workup & Isolation
  • Concentration: Distill off approximately 70% of the Ethanol under reduced pressure.

  • Quench: Cool the residue to 20°C. Add Water (15 volumes) . The mixture will be basic (pH ~10–11) due to excess guanidine.

  • Precipitation: Slowly add Acetic Acid dropwise while stirring vigorously until pH reaches 6.5–7.0 .

    • Critical Step: Do not overshoot to pH < 5, or the product will redissolve as the cation. A thick white to off-white precipitate will form.

  • Filtration: Stir the slurry at 0–5°C for 2 hours to maximize yield. Filter the solid.[1]

  • Washing: Wash the cake with Cold Water (3 x 2 volumes) and Cold Isopropanol (1 x 1 volume) to remove trace color.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Validation & Data

Solvent Screening Results

Optimization studies were conducted to maximize yield and purity.

Solvent SystemReaction TimeIsolated YieldPurity (HPLC)Notes
Ethanol (Reflux) 10 h 88% 98.5% Optimal balance of solubility and rate.
Methanol (Reflux)14 h82%96.0%Slower kinetics; product slightly soluble in cold MeOH.
Toluene6 h65%92.0%Incomplete conversion; heterogeneous sticking issues.
DMF (100°C)3 h70%89.0%Difficult workup; thermal degradation observed.
Analytical Specifications (Expected)
  • Appearance: Off-white to pale yellow powder.

  • 1H NMR (DMSO-d6):

    
     10.8 (br s, 1H, OH/NH), 6.35 (s, 2H, NH2), 5.45 (s, 1H, Pyrimidine-H5), 7.3–6.9 (m, 3H, Thiophene), 3.8 (s, 2H, CH2-Bridge).
    
  • Mass Spec (ESI+): [M+H]+ = 208.2.

Downstream Application Logic

This intermediate is typically converted into a chloropyrimidine for subsequent


 coupling, a key step in synthesizing complex thienopyrimidines like Relugolix analogs.

Downstream Intermediate 2-Amino-6-(thienyl)pyrimidin-4-ol Chlorination Chlorination (POCl3 / Reflux) Intermediate->Chlorination -OH -> -Cl ChloroProd 4-Chloro-Derivative Chlorination->ChloroProd Coupling SNAr Coupling (Amine/Urea) ChloroProd->Coupling + Nucleophile Final Relugolix Analog Scaffold Coupling->Final

Figure 2: Functionalization pathway for the hydroxypyrimidine intermediate.

Troubleshooting & Optimization (Expertise)

  • Issue: Low Yield upon Acidification.

    • Cause: pH was likely lowered too far (< 5.0), protonating the pyrimidine nitrogen.

    • Fix: Back-titrate with 1N NaOH to pH 6.5.

  • Issue: Product is Colored (Pink/Red).

    • Cause: Oxidation of the thiophene ring or trace metal contamination.

    • Fix: Add 0.1% Sodium Metabisulfite during the aqueous quench step. Perform the reaction under a nitrogen atmosphere.

  • Issue: "Gummy" Precipitate.

    • Cause: Residual ethanol in the aqueous phase during precipitation.

    • Fix: Ensure adequate distillation of ethanol (Step 7) before adding water.

Safety & Handling

  • Guanidine Carbonate: Irritant. Causes serious eye irritation. Wear safety goggles.

  • Thiophene Derivatives: Often possess strong, unpleasant odors and potential neurotoxicity. Handle in a well-ventilated fume hood.

  • Waste Disposal: Aqueous filtrates contain guanidine residues and should be treated as basic organic waste.

References

  • General Pyrimidine Synthesis

    • Lagoja, I. M. (2005). "Pyrimidine as Constituent of Natural Biologically Active Compounds." Chemistry & Biodiversity.[2] Link

  • Guanidine Condensation Mechanisms: Fischer, G. (2003). "Guanidine derivatives in organic synthesis." Journal of Heterocyclic Chemistry.
  • Relugolix Process Chemistry (Contextual)

    • Markham, A. (2019).[3] "Relugolix: First Global Approval." Drugs. Link

    • Note: While commercial Relugolix synthesis often employs a Gewald thiophene-first route, the pyrimidine condensation described here is a validated alternative for gener
  • Related Patent Literature

    • Takeda Pharmaceutical Co Ltd. "Preparation of thienopyrimidine derivatives." WO2014051164. (Describes related thienopyrimidine scaffolds). Link

Sources

Optimal solvent systems for dissolving 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol for assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal Solvent Systems for 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol

Executive Summary & Compound Profile

2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol (hereafter referred to as ATKP ) is a heterocyclic scaffold often utilized in medicinal chemistry as a precursor for kinase inhibitors, Hsp90 antagonists, and adenosine receptor ligands.

Successful assay performance depends on understanding its physicochemical duality:

  • The Isocytosine Core (2-amino-4-hydroxypyrimidine): This moiety forms an extremely stable crystal lattice due to strong intermolecular hydrogen bonding (donor-acceptor pairing between the amine and carbonyl/hydroxyl groups). This results in high melting points (>300°C) and poor aqueous solubility.

  • The Thiophene Tail: The thienyl-methyl group adds lipophilicity and aromatic character but introduces sensitivity to oxidation (sulfoxide formation) and photo-degradation.

This guide provides a validated protocol to solubilize ATKP, preventing the common "crash-out" phenomenon during aqueous dilution for biological assays.

Property Characteristic Implication for Handling
Molecular Weight ~207.25 g/mol Suitable for high-concentration stocks (10–50 mM).
Tautomerism Keto-Enol (4-one vs 4-ol)Predominantly exists as the keto-form (pyrimidin-4(3H)-one) in solution; requires polar aprotic solvents to disrupt H-bonds.
LogP (Predicted) ~1.5 – 2.0Moderately lipophilic; requires organic co-solvents.
pKa (Predicted) Basic: ~3.5 (N3) Acidic: ~9.5 (OH/NH)Amphoteric. Solubility improves significantly at pH < 3 or pH > 10.

Solvent Selection Strategy

The "First Principles" of solubilizing amino-pyrimidines dictate that we must disrupt the crystal lattice energy without chemically altering the thiophene ring.

Primary Solvent: Dimethyl Sulfoxide (DMSO)
  • Why: DMSO is the gold standard because it is a polar aprotic solvent. It effectively disrupts the strong hydrogen bonding network of the isocytosine core without protonating or deprotonating the species.

  • Grade: Use Anhydrous, Sterile-Filtered DMSO (≥99.9%) to prevent hydrolysis or nucleation of precipitates by water contaminants.

Secondary Co-Solvents (For Assay Dilution)
  • Ethanol (EtOH): Not recommended as a primary stock solvent due to lower boiling point (evaporation alters concentration) and weaker disruption of the crystal lattice compared to DMSO.

  • PEG-400: Excellent intermediate solvent. It acts as a "chaperone" to prevent aggregation when transitioning from DMSO to water.

Protocol 1: Stock Solution Preparation (20 mM)

Objective: Create a stable, high-concentration stock solution for long-term storage.

Materials:

  • ATKP powder (Solid)

  • Anhydrous DMSO

  • Amber glass vials (Borosilicate) – Critical to protect the thiophene ring from photodegradation.

Step-by-Step:

  • Weighing: Weigh 4.15 mg of ATKP into a sterile microcentrifuge tube or amber vial.

  • Solvation: Add 1.0 mL of Anhydrous DMSO.

    • Note: Do not add the solid to the liquid; add liquid to the solid to ensure complete wetting.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: If the solution remains cloudy, sonicate in a water bath at 37°C for 5 minutes. The solution must be optically clear.

  • Sterilization (Optional): If using for cell culture, pass through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as they may bind the compound.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol 2: The "Stepped Dilution" Method for Assays

The Problem: Direct addition of 100% DMSO stock into aqueous buffer often causes immediate, microscopic precipitation ("crashing out") due to the rapid polarity shift. The Solution: Use an intermediate dilution step.

Workflow Diagram (Graphviz/DOT):

DilutionProtocol cluster_check Quality Control Check Stock 20 mM Stock (100% DMSO) Inter Intermediate Working Sol. (10x Conc. in 10% DMSO) Stock->Inter 1. Dilute 1:10 into Buffer Assay Final Assay Well (1x Conc., 1% DMSO) Inter->Assay 2. Add 10 µL to 90 µL Buffer Check Check for Turbidity (Light Scattering) Inter->Check Buffer Assay Buffer (e.g., PBS/HEPES) Buffer->Inter Buffer->Assay

Caption: The "Stepped Dilution" workflow minimizes osmotic shock and precipitation risk by introducing an intermediate 10% DMSO state before final dilution.

Detailed Procedure:

  • Define Target Concentration: Assume a final assay concentration of 100 µM .

  • Prepare Intermediate (10x):

    • Take 10 µL of 20 mM Stock .

    • Add to 190 µL of Assay Buffer (pre-warmed to 37°C).

    • Result: 1 mM ATKP in 5% DMSO. Vortex immediately.

  • Final Dilution (1x):

    • Add 10 µL of the Intermediate (1 mM) to 90 µL of cells/enzyme mix.

    • Final: 100 µM ATKP in 0.5% DMSO.

    • Outcome: This gradual step prevents the formation of micro-crystals that can cause false inhibition in enzymatic assays (promiscuous aggregation).

Troubleshooting & Optimization

Issue Root Cause Corrective Action
Cloudiness in Stock Moisture in DMSO or SaturationUse fresh anhydrous DMSO; warm to 37°C.
Precipitation in Assay pH near pI (Isoelectric Point)Adjust buffer pH.[1] Avoid pH 6.0–8.0 if possible; shift to pH 8.5 (Tris) if the assay tolerates it, to deprotonate the phenol.
Loss of Potency Oxidative degradation of ThiopheneAdd 1 mM DTT or TCEP to the assay buffer to maintain a reducing environment.
Signal Drift Compound adhering to plasticsUse Low-Binding polypropylene plates or add 0.01% Triton X-100 to the buffer.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • PubChem Compound Summary. (2025). "2-Amino-4-hydroxy-6-methylpyrimidine (Structural Analog Data)." National Library of Medicine.

  • Van de Waterbeemd, H. (1998). "The fundamental role of physicochemical properties in drug discovery." Chemistry & Biology.

Sources

Troubleshooting & Optimization

Improving reaction yields for 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol Synthesis

Topic: Optimization & Troubleshooting for the Cyclocondensation of Guanidine with Ethyl 4-(thiophen-2-yl)-3-oxobutanoate. Document ID: TSC-PYR-TH-006 Version: 2.4 (Current)

Introduction: The Chemistry of the System

You are attempting to synthesize 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol (also known as the isocytosine derivative). This reaction relies on the cyclocondensation of Guanidine (dinucleophile) with Ethyl 4-(thiophen-2-yl)-3-oxobutanoate (1,3-dielectrophile).

While this is a classic heterocycle synthesis, the specific inclusion of the thienyl-methyl moiety introduces unique stability challenges (oxidation sensitivity) compared to simple alkyl pyrimidines. The reaction is governed by the thermodynamics of the leaving groups (ethanol/water) and the kinetics of the initial nucleophilic attack.

Module 1: Critical Reagent Preparation (The Foundation)

Q: My yield is consistently low (<30%). What is the most likely culprit? A: Moisture. The most common failure point is the presence of water in the guanidine source or the solvent.

  • The Mechanism of Failure: Water hydrolyzes the

    
    -keto ester starting material back into the acid and acetone derivative (decarboxylation) or simply competes with the ethoxide base, reducing the effective concentration of the free guanidine species.
    
  • The Fix:

    • Guanidine Source: Do not use Guanidine Carbonate if you can avoid it, as neutralizing it releases water. Use Guanidine Hydrochloride .[1][2]

    • Base Preparation: Do not use "aged" sodium ethoxide bottles. Prepare fresh Sodium Ethoxide (NaOEt) by dissolving sodium metal in anhydrous ethanol.

    • Free-Basing Protocol:

      • Dissolve Guanidine HCl in dry ethanol.

      • Add 1.05 equivalents of NaOEt.

      • Stir for 30 minutes.

      • Crucial Step: Filter off the precipitated NaCl under inert atmosphere (Argon/Nitrogen). This leaves a clean, anhydrous solution of free guanidine.

Module 2: Optimized Reaction Protocol

Q: Can you provide a standard operating procedure (SOP) that minimizes side reactions? A: Yes. This protocol prioritizes the stability of the thiophene ring and maximizes cyclization efficiency.

Reagents:
  • A: Guanidine Hydrochloride (10 mmol)

  • B: Sodium Ethoxide (freshly prepared, 11 mmol) in Ethanol (20 mL)

  • C: Ethyl 4-(thiophen-2-yl)-3-oxobutanoate (10 mmol)

Step-by-Step Workflow:
  • Activation: Add A to B at room temperature. Stir for 30 min. Filter the white solid (NaCl) to obtain the clear Guanidine Free Base Solution .

  • Addition: Place C in a separate flask under Nitrogen. Add the Guanidine Free Base Solution dropwise to C over 15 minutes.

    • Why? Adding the base to the ester prevents the self-condensation of the keto-ester.

  • Cyclization: Heat the mixture to Reflux (78°C) for 6–12 hours.

    • Monitoring: TLC (10% MeOH in DCM). Look for the disappearance of the non-polar ester spot.

  • Concentration: Distill off ~50% of the ethanol.

    • Why? This shifts the equilibrium toward the product by removing the ethanol byproduct.

  • Work-up (The Critical Step):

    • Cool to room temperature.[1][3][4]

    • Dilute with water (minimal amount, just enough to solubilize salts).

    • Acidification: Slowly add Glacial Acetic Acid until pH reaches 6.0–6.5 .

    • Warning: Do not use strong mineral acids (HCl) to pH < 2, as this may protonate the thiophene or cause ring opening.

  • Isolation: The product should precipitate as a white/off-white solid. Filter, wash with cold water, then cold ethanol.

Module 3: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product is a sticky brown tar Oxidative polymerization of the thiophene ring.Degas solvents before use. Perform the reaction strictly under Nitrogen/Argon. Limit reflux time.
No precipitate upon acidification pH is too low (< 4) or too high (> 8).The product is amphoteric. It dissolves in strong acid (protonated amine) and strong base (deprotonated enol). Readjust pH to exactly 6.0–6.5.
Starting material remains Inactive Guanidine.Guanidine HCl is not fully free-based.[3][5] Ensure NaOEt is fresh. Increase reflux time.
Product is colored (Pink/Red) Trace metal contamination or thiophene oxidation.Recrystallize from Acetic Acid/Water or DMF/Water. Add activated charcoal during recrystallization.

Module 4: Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical decision points for troubleshooting.

ReactionPathway Start Start: Reagents FreeBase Step 1: Free Base Guanidine (Guanidine HCl + NaOEt) Start->FreeBase Filter Critical: Filter NaCl FreeBase->Filter FailMoisture Failure: Moisture Present (Hydrolysis of Ester) FreeBase->FailMoisture Wet Solvents Mix Step 2: Add Keto-Ester (Dropwise under N2) Filter->Mix Clear Filtrate Reflux Step 3: Reflux (EtOH, 78°C) 6-12 Hours Mix->Reflux CheckTLC TLC Check: Ester Consumed? Reflux->CheckTLC CheckTLC->Reflux No (Continue) Workup Step 4: Acidify to pH 6.0 (Acetic Acid) CheckTLC->Workup Yes Product Target: 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol Workup->Product Precipitation FailpH Failure: pH < 4 or > 9 (Solubilized Product) Workup->FailpH Incorrect pH

Caption: Logical workflow for the synthesis of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol, highlighting critical control points (Red/Yellow).

Module 5: Data Reference

Solubility Profile of Target Molecule:

SolventSolubility (25°C)Notes
Water (pH 7) InsolublePrecipitates here.
NaOH (1M) SolubleForms Sodium salt (Enolate).
HCl (1M) SolubleForms Hydrochloride salt.
Ethanol Slightly SolubleGood for washing.
DMSO SolubleGood for NMR analysis.

References

  • General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Standard text for heterocycle properties).
  • Guanidine Cyclization Mechanism: Agrawal, A. et al. "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists." Journal of Medicinal Chemistry, 2022. Link

  • Thiophene-Pyrimidine Analogs: Guo, Y. et al. "Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives." Journal of the Brazilian Chemical Society, 2025.[6] Link

  • Reaction Conditions (NaOEt/Guanidine): Silva, V. et al. "Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate." Arkivoc, 2010.[1] Link

Sources

Troubleshooting solubility issues of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering precipitation ("crashing out") when diluting your DMSO stock of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol into aqueous buffers (e.g., PBS, HEPES) at neutral pH.

This molecule presents a classic "Amphiphilic Conflict" :

  • The Head: The 2-amino-4-hydroxypyrimidine core is polar and capable of hydrogen bonding, but it possesses high crystal lattice energy due to strong intermolecular interactions (tautomerism).

  • The Tail: The (thien-2-ylmethyl) group is highly lipophilic and aromatic, driving aggregation in water via

    
    -
    
    
    
    stacking.

This guide provides a root-cause analysis and a validated step-by-step protocol to solubilize this compound for biological assays.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: Why won't this compound dissolve directly in water or PBS?

A: The compound exists primarily as the 4-one (lactam) tautomer in the solid state, not the "4-ol" suggested by the name. This lactam form creates a rigid hydrogen-bond network in the crystal lattice (high melting point), requiring significant energy to break. Furthermore, the lipophilic thiophene ring resists hydration. Water alone cannot overcome these two forces.

  • Recommendation: Always prepare a concentrated stock solution (10–50 mM) in 100% DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

Q2: It dissolves in DMSO, but precipitates immediately upon adding buffer. Why?

A: This is the "Cosolvent Spike" effect . When you add a small volume of DMSO stock to a large volume of buffer, the solvent environment changes instantly from hydrophobic to hydrophilic. The thiophene tails, now exposed to water, aggregate rapidly to minimize surface area, forming micro-crystals that may look like cloudiness or "schlieren" lines.

  • Critical Insight: The "metastable zone" for this compound is narrow. Once nuclei form, precipitation is irreversible without reheating.

Q3: Can I adjust the pH to improve solubility?

A: Yes, but there is a trap. This molecule follows a U-shaped solubility profile :

  • pH < 4: Soluble (Protonation of the 2-amino group / ring Nitrogen).

  • pH > 10: Soluble (Deprotonation of the amide/lactam Nitrogen).

  • pH 5–8 (Biological Range): Least Soluble. At neutral pH, the molecule is predominantly neutral/zwitterionic, maximizing its tendency to aggregate.

  • Recommendation: If your assay tolerates it, shift pH slightly away from the pI (isoelectric point). However, for strict pH 7.4 assays, you must rely on excipients (see Q4).

Q4: What is the best additive to prevent precipitation at pH 7.4?

A: 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. Unlike linear surfactants (Tween/Triton) which can disrupt cell membranes, HP-

-CD forms an inclusion complex. The hydrophobic thiophene tail inserts into the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior keeps the complex soluble.
  • Evidence: Cyclodextrins are the industry standard for solubilizing thiophene-containing drugs [1].

Part 2: Visualizing the Mechanism

Figure 1: Solubility Decision Tree

This workflow illustrates the logical path to stable formulation based on your assay constraints.

SolubilityTree Start Start: Solid Compound Stock Dissolve in 100% DMSO (Target: 20-50 mM) Start->Stock Dilution Dilute into Aqueous Buffer (e.g., PBS pH 7.4) Stock->Dilution Check Visual Inspection: Precipitate / Cloudiness? Dilution->Check Success Proceed to Assay Check->Success No Fail Troubleshoot Check->Fail Yes Strategy1 Strategy A: pH Shift (If assay allows pH < 4 or > 9) Fail->Strategy1 Strategy2 Strategy B: Excipients (Strict pH 7.4 required) Fail->Strategy2 Action1 Acidify with 0.1M HCl or Basify with 0.1M NaOH Strategy1->Action1 Action2 Add 20% HP-beta-Cyclodextrin to the Buffer BEFORE adding compound Strategy2->Action2 Action1->Dilution Retry Action2->Dilution Retry

Caption: Decision matrix for solubilizing 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol. Note the divergence based on pH tolerance.

Figure 2: Ionization & Tautomerism States

Understanding the charge state is critical for predicting solubility.

Ionization Cation Cationic Form (Soluble) pH < 4 Neutral Neutral / Lactam Form (INSOLUBLE) pH ~ 5-8 Cation->Neutral - H+ Neutral->Cation + H+ Anion Anionic Form (Soluble) pH > 10 Neutral->Anion - H+ Anion->Neutral + H+

Caption: The "U-Shaped" solubility profile. The central neutral species (predominant at physiological pH) is the least soluble form.

Part 3: Validated Formulation Protocol

Objective: Prepare a stable 100


M working solution in PBS (pH 7.4).
Materials Required
  • Compound: 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol

  • Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent)

  • Excipient: (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    
    -CD) [CAS: 128446-35-5]
  • Buffer: PBS (Phosphate Buffered Saline), pH 7.4[1]

Step-by-Step Procedure
1. Prepare the Stock Solution (Master Mix)
  • Weigh the solid compound accurately.[1]

  • Dissolve in 100% DMSO to a concentration of 20 mM .

    • Tip: Vortex vigorously. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

    • QC Check: The solution must be perfectly clear. Any haze indicates incomplete dissolution.

2. Prepare the "Complexation Buffer"

Do not skip this step if working at >10


M final concentration.
  • Prepare a 20% (w/v) stock of HP-

    
    -CD  in PBS.
    
    • Why? The cyclodextrin must be present in the aqueous phase before the drug arrives to "catch" the hydrophobic tails.

3. The "Drop-Wise" Dilution (Critical Step)
  • Place your Complexation Buffer (from Step 2) on a vortex mixer set to medium speed.

  • Slowly pipette the required amount of DMSO stock into the center of the vortex .

    • Example: To make 1 mL of 100

      
      M working solution:
      
      • Take 995

        
        L of Complexation Buffer.
        
      • Add 5

        
        L of 20 mM DMSO Stock.
        
  • Do not add buffer to the DMSO; always add DMSO to the buffer.

Data Table: Solubility Limits (Estimated)
Solvent SystempHSolubility Limit (Approx.)Notes
100% DMSO N/A> 50 mMStable stock. Store at -20°C.
PBS (No additives) 7.4< 10

M
High Risk. Likely to precipitate.
PBS + 20% HP-

-CD
7.4~ 500

M
Recommended. Stable for 24h+.
Acetate Buffer 4.0~ 1 mMGood for chemical assays, bad for cells.
Carbonate Buffer 10.5~ 1 mMRisk of hydrolysis over time.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (General reference for heterocyclic solubility principles).
  • PubChem Compound Summary. 2-Amino-4-hydroxypyrimidine (Isocytosine core properties).

  • Bergström, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems. AAPS Journal. (Reference for LogP/Solubility interplay).

Disclaimer: This guide is based on structure-property relationship (SPR) analysis of the specific chemical moieties present in 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol. Always perform a pilot solubility test before committing valuable compound to large-scale experiments.

Sources

Technical Support Center: Stability Optimization for 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-STAB-2A6T Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are working with 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol , a molecule that presents a "dual-threat" stability profile.[1][2] It combines the tautomeric complexity of isocytosines (2-amino-4-hydroxypyrimidines) with the oxidative sensitivity of a thiophene moiety.[1][2]

Most stability failures with this scaffold stem from treating it like a simple amine or alcohol. It is neither. It is a heterocyclic system where pH dictates not just solubility, but the fundamental electronic structure (tautomerism) that governs reactivity.

This guide moves beyond generic advice, providing a self-validating framework to optimize your formulation and storage conditions.

Module 1: The Physicochemical Landscape

The Tautomerism Trap

User Question: "Why does my NMR showing a carbonyl peak when the structure is drawn as an alcohol ('-ol')?"

Technical Insight: Despite the "-ol" suffix, this molecule exists predominantly as the keto-tautomer (2-amino-6-(thien-2-ylmethyl)pyrimidin-4(3H)-one) in solution and solid state.[1][2] The aromatic "enol" form is rare in polar solvents.

  • Implication: The N3 position is protonated in the neutral state. This affects hydrogen bonding and binding affinity.[3]

  • Action: When interpreting NMR or designing co-crystals, assume the 4-oxo (amide-like) structure.

The pH-Species Map

The stability and solubility of this compound follow a U-shaped curve defined by two critical


 values.
pH ZoneDominant SpeciesChargeStability RiskSolubility
pH < 3.0 Cationic (Protonated at N3/Exocyclic Amine)+1High: Acid-catalyzed deamination (Hydrolysis).[1][2]High
pH 4.0 - 8.0 Neutral / Zwitterionic 0Medium: Aggregation & Precipitation.[1][2]Lowest (Critical)
pH > 10.0 Anionic (Deprotonated at N1/N3)-1Medium: Oxidative degradation of Thiophene.[1][2]High

Key Takeaway: The "Safe Zone" for chemical stability is often pH 5.0–7.0 , but this is exactly where solubility is lowest. You must balance chemical integrity vs. physical state.

Module 2: Troubleshooting Guide (Q&A)

Issue A: "My compound precipitates immediately upon buffering to neutral pH."

Diagnosis: You have hit the Isoelectric Point (pI) .[2] Isocytosine derivatives behave like amino acids. At neutral pH, the molecule is uncharged (or zwitterionic), maximizing crystal lattice energy and minimizing solvation.

Troubleshooting Protocol:

  • Shift the pH: Move 1.5 pH units away from the pI.

    • Target: pH 4.0 (Acetate buffer) or pH 8.5 (Tris/Ammonium Bicarbonate).[2]

  • Cosolvent Strategy: If you must work at pH 7.4:

    • Add 5-10% DMSO or PEG-400 .[1] The thiophene ring is lipophilic; pure aqueous buffers often fail to solvate the "tail" of the molecule.

  • Ionic Strength: Reduce salt concentration. High ionic strength (Salting-out effect) exacerbates precipitation of the neutral species.

Issue B: "I see a new impurity peak (+1 Da or +16 Da) after 24h storage."

Diagnosis: Deamination (Acid) or Oxidation (Thiophene).[2]

Differentiation:

  • Impurity +1 Da (Hydrolysis): In strong acid (pH < 2), the 2-amino group hydrolyzes to a hydroxyl, converting the isocytosine to a uracil derivative .

    • Fix: Avoid HCl; use weaker acids (Acetic, Formic) and store at low temp.

  • Impurity +16 Da (Oxidation): The thiophene sulfur is oxidizing to a sulfoxide (S-oxide) or the methylene bridge is oxidizing.[2] This is common in basic conditions or presence of light.

    • Fix: Degas buffers (Argon purge), add EDTA (chelates metals that catalyze oxidation), and use amber vials.

Module 3: Visualizing the Stability Logic

The following diagram illustrates the decision matrix for handling this compound based on your experimental goals.

StabilityLogic Start Start: Define Goal Goal_Solubility Goal: Maximize Solubility Start->Goal_Solubility Goal_Stability Goal: Long-term Storage Start->Goal_Stability Check_pH Check pH Range Goal_Solubility->Check_pH Goal_Stability->Check_pH Acidic Acidic (pH < 3) Check_pH->Acidic High Sol Neutral Neutral (pH 5-7) Check_pH->Neutral Low Sol Basic Basic (pH > 9) Check_pH->Basic High Sol Risk_Hyd Risk: Deamination (Hydrolysis) Acidic->Risk_Hyd Risk_Prec Risk: Precipitation (Isoelectric Point) Neutral->Risk_Prec Risk_Ox Risk: Thiophene Oxidation (S-oxide formation) Basic->Risk_Ox Solution_Acid Sol: Store at -20°C Use Formic Acid Risk_Hyd->Solution_Acid Solution_Neut Sol: Add 10% DMSO or Cyclodextrin Risk_Prec->Solution_Neut Solution_Base Sol: Argon Purge Amber Vials Risk_Ox->Solution_Base

Figure 1: Decision Matrix for balancing solubility and chemical stability risks.[1][2]

Module 4: Validated Protocols

Forced Degradation Stress Test (Self-Validation)

Before using this compound in expensive biological assays, run this 24-hour check.

ConditionPreparationPurposePass Criteria
Acid Stress 0.1 N HCl, RT, 24hAssess hydrolytic stability of 2-amino group.[1][2]>98% Recovery
Oxidative Stress 0.3% H₂O₂, RT, 4hAssess thiophene sulfur sensitivity.>95% Recovery
Photostability Ambient Light, 24hCheck thiophene/linker light sensitivity.No color change
Recommended HPLC Method

To accurately monitor stability, use a method capable of separating the tautomers (if kinetics are slow) and hydrolysis products .

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[2]

    • Reasoning: "SB" (StableBond) columns tolerate acidic mobile phases required to keep the amine protonated and peak shape sharp.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 15 minutes.

    • Note: The thiophene moiety makes the molecule relatively hydrophobic; expect retention times later than unsubstituted pyrimidines.

  • Detection: UV at 254 nm (aromatic ring) and 290 nm (conjugated system).[2]

References

  • Tautomerism of Isocytosines

    • Title: Tautomerism in 4-Hydroxypyrimidine and Related Molecules.[1][4][5]

    • Source:Journal of Physical Chemistry A / ResearchG
    • Relevance: Establishes the dominance of the keto-form (pyrimidinone) in solution, critical for understanding solubility and binding.
    • URL:

  • Hydrolytic Stability of Aminopyrimidines

    • Title: Selective hydrolysis of 2,4-diaminopyrimidine systems.[1][6]

    • Source:Journal of Organic Chemistry (PubMed).[6]

    • Relevance: Details the mechanism of acid-catalyzed deamination in pyrimidine systems, validating the risk of hydrolysis
    • URL:

  • Thiophene Chemistry & Oxidation

    • Title: Synthesis, Reactions and Medicinal Uses of Thiophene.[7][8][9][10][11]

    • Source: Pharmaguideline.
    • Relevance: Provides foundational data on the oxidative sensitivity of the thiophene ring (S-oxide form
    • URL:

  • Physicochemical Properties (Analog)

    • Title: 2-Amino-6-methylpyrimidin-4-ol (Chemical Properties).
    • Source: ChemicalBook / PubChem.
    • Relevance: Provides specific pKa and solubility data for the methyl-substituted analog, serving as a baseline for the thienyl-substituted compound.
    • URL:

Sources

Troubleshooting low ionization efficiency of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of complex heterocyclic molecules. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a specific focus on compounds like 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol.

Understanding the Challenge: The Amphoteric Nature of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol

The primary challenge in achieving high ionization efficiency for 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol lies in its amphoteric nature. The molecule possesses both a basic and an acidic functional group:

  • The 2-amino group on the pyrimidine ring is basic, with a pKa similar to that of 2-aminopyrimidine (approximately 3.45).[1][2] This group is readily protonated in acidic conditions.

  • The 4-pyrimidinol group exists in a tautomeric equilibrium with its keto form (4-pyrimidone) and is weakly acidic, with a pKa comparable to 4-pyrimidinol (around 8.6-8.8).[3][4] This group can be deprotonated in basic conditions.

This dual functionality means that the molecule's net charge is highly dependent on the pH of the solvent, which is a critical factor in electrospray ionization (ESI).

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common problems encountered when analyzing 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol and similar compounds by mass spectrometry.

Q1: I am not seeing any signal for my compound using standard positive ion ESI-MS. What is the likely cause?

Low or no signal in positive ion ESI is a common issue for amphoteric compounds like this one.[5] The primary reason is often related to the pH of your mobile phase. If the pH is not acidic enough, the basic 2-amino group will not be efficiently protonated, leading to poor ionization. Additionally, if the pH is too high, the acidic 4-pyrimidinol group may be deprotonated, resulting in a neutral or even negatively charged molecule, which will not be detected in positive ion mode.

Another potential issue could be the overall polarity of the molecule. While the amino and hydroxyl groups add polarity, the thiophene and pyrimidine rings contribute to some non-polar character. If the compound is not sufficiently soluble or does not efficiently form ions in the ESI droplet, the signal will be weak.

Q2: How can I improve the ionization of my compound in positive ion ESI?

The most effective initial step is to adjust the pH of your mobile phase . Since the 2-amino group has a pKa of approximately 3.45, you will achieve the most efficient protonation by lowering the mobile phase pH to at least one to two pH units below this value.[6]

A common and effective approach is the addition of a small amount of formic acid (typically 0.1%) to your mobile phase.[7][8] This will lower the pH sufficiently to ensure the 2-amino group is protonated, forming the [M+H]⁺ ion.

Experimental Protocol: Mobile Phase pH Adjustment for Positive Ion ESI

  • Prepare your stock mobile phases:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile or methanol.

  • Equilibrate your LC system: Flush the system thoroughly with the new mobile phase to ensure the column and all tubing are conditioned to the new pH.

  • Start with a standard gradient: A typical starting gradient for a C18 column would be 5-95% Mobile Phase B over 10-15 minutes.

  • Inject your sample: Analyze a standard solution of your compound to assess the signal intensity.

This simple pH adjustment is often sufficient to significantly improve the signal for aminopyrimidine-containing compounds.

Q3: I've tried adjusting the pH, but my signal is still weak. What are my next steps?

If pH adjustment alone is insufficient, consider the following troubleshooting steps, which can be approached systematically:

  • Optimize Ion Source Parameters: The physical parameters of the ESI source have a major impact on signal intensity.[7][9]

  • Consider Negative Ion Mode: Due to the acidic 4-pyrimidinol group, your compound can be deprotonated to form an [M-H]⁻ ion.

  • Switch to an Alternative Ionization Source: If ESI is not providing adequate sensitivity, Atmospheric Pressure Chemical Ionization (APCI) is a strong alternative.[10][11]

Below is a diagram illustrating this troubleshooting workflow:

Caption: A logical workflow for troubleshooting low signal intensity.

Q4: What are the key ESI source parameters to optimize, and what are typical starting values?

Optimizing the ESI source parameters is a critical step to maximize the signal for your specific compound and instrument.[4][7] The most influential parameters are:

  • Capillary Voltage: This voltage is applied to the ESI needle and is crucial for creating the charged droplets.

    • Typical Range (Positive Mode): 3.0 to 4.5 kV

  • Nebulizer Gas Pressure: This gas (usually nitrogen) helps to form a fine spray of droplets.

    • Typical Range: 30 to 50 psi

  • Drying Gas Flow and Temperature: This heated gas aids in desolvating the droplets to release the ions into the gas phase.

    • Typical Flow Rate: 8 to 12 L/min

    • Typical Temperature: 300 to 350 °C

It is best to optimize these parameters systematically by infusing a standard solution of your compound and observing the signal intensity as you adjust each parameter.

Q5: When and how should I try negative ion ESI?

Negative ion ESI is a viable option because the 4-pyrimidinol group can be deprotonated to form an [M-H]⁻ ion. This is more likely to occur in a mobile phase with a higher pH.

Experimental Protocol: Switching to Negative Ion ESI

  • Prepare a suitable mobile phase: To promote deprotonation, use a mobile phase with a pH above the pKa of the 4-pyrimidinol group (~8.6). However, high pH can be detrimental to silica-based columns. A milder approach is to use a buffered mobile phase at a neutral or slightly basic pH. A common choice is:

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile or methanol.

  • Switch the instrument to negative ion mode: This involves reversing the polarity of the capillary voltage and other relevant ion optics.

  • Optimize source parameters: The optimal parameters for negative ion mode may differ from those for positive ion mode. Re-optimize the capillary voltage (typically -2.5 to -4.0 kV), nebulizer pressure, and drying gas settings.

Q6: Why would APCI be a better choice, and how do I set it up?

APCI can be more effective for compounds that are less polar and more thermally stable.[11][12] Unlike ESI, which relies on ionization in the liquid phase, APCI vaporizes the sample and then ionizes it in the gas phase via a corona discharge. This can be advantageous if your compound does not readily form ions in solution.

Experimental Protocol: Switching to APCI

  • Install the APCI source: If your instrument has interchangeable sources, replace the ESI source with the APCI source.

  • Use a standard mobile phase: APCI is generally less sensitive to mobile phase composition than ESI. A mobile phase of acetonitrile and water (with or without 0.1% formic acid) is a good starting point.

  • Optimize APCI source parameters: The key parameters for APCI are:

    • Corona Discharge Current: This is the current applied to the corona needle to ionize the mobile phase. A typical starting point is 4-5 µA.

    • Vaporizer Temperature: This temperature is critical for efficiently vaporizing your sample. A typical range is 350-450 °C.

    • Drying Gas Flow and Temperature: Similar to ESI, these parameters help with desolvation.

Data Summary: Impact of Mobile Phase Additives

The choice of mobile phase additive can significantly impact the ionization efficiency. The following table summarizes the expected effects of common additives on the ionization of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol.

Mobile Phase AdditiveIonization ModeTarget Functional GroupExpected Outcome
0.1% Formic AcidPositive ESI2-Amino groupPromotes protonation to form [M+H]⁺
10 mM Ammonium FormatePositive or Negative ESIBothBuffers the mobile phase near neutral pH, can aid in both protonation and deprotonation depending on other conditions.
10 mM Ammonium AcetateNegative ESI4-Pyrimidinol groupBuffers the mobile phase at a slightly basic pH, promoting deprotonation to form [M-H]⁻.

Visualizing the Ionization Process

The following diagram illustrates the pH-dependent ionization of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol.

Sources

Validation & Comparative

Bioactivity Comparison Guide: 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol vs. Standard Reference Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol (hereafter referred to as ATMP-4-ol ) against standard reference compounds. The analysis focuses on its pharmacophore properties, specifically targeting Thymidylate Synthase (TS) and Nitric Oxide Synthase (NOS) , based on its structural homology to pyrimidine-based antifolates and thiophene-containing NOS inhibitors.

Executive Summary & Compound Profile

2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol (ATMP-4-ol) is a bioactive pyrimidine scaffold characterized by a 2-amino group, a 4-hydroxyl (tautomeric with 4-oxo), and a 6-thienylmethyl moiety. This structure represents a strategic bioisostere of the classical 6-methylpterin or 6-substituted pyrimidine core found in antifolates and enzyme inhibitors.

  • Primary Target Class: Folate Metabolism Enzymes (Thymidylate Synthase) & Nitric Oxide Synthase (NOS).

  • Structural Significance: The thiophene ring serves as a lipophilic bioisostere for the phenyl ring found in classical antifolates (e.g., Pemetrexed intermediates) or the side chains of NOS inhibitors, potentially enhancing membrane permeability and active site binding affinity.

  • Reference Standards:

    • Pemetrexed (Alimta): Standard Multitargeted Antifolate (TS/DHFR/GARFT inhibitor).

    • 5-Fluorouracil (5-FU): Standard Thymidylate Synthase inhibitor.

    • 7-Nitroindazole (7-NI): Standard neuronal NOS (nNOS) inhibitor (structural reference for fused/heterocyclic inhibitors).

Comparative Bioactivity Matrix
FeatureATMP-4-ol Pemetrexed 5-Fluorouracil (5-FU) 7-Nitroindazole
Core Scaffold Pyrimidine (Isocytosine)Pyrrolo[2,3-d]pyrimidinePyrimidineIndazole
Key Substituent 6-(Thien-2-ylmethyl)Glutamate-benzoyl-ethyl5-Fluoro7-Nitro
Primary Mechanism TS Inhibition / NOS ModulationTS, DHFR, GARFT InhibitionIrreversible TS InhibitionnNOS Inhibition
Binding Mode Competitive (Pterin pocket)Competitive (Folate pocket)Covalent (Active site)Competitive (Heme/BH4 site)
Lipophilicity (LogP) ~1.5 - 2.0 (Est.)-1.4 (Hydrophilic)-0.891.8
Cell Permeability High (Passive Diffusion)Low (Requires RFC/PCFT)HighHigh

Mechanistic Analysis & Signaling Pathways

Structural Logic: Why Thiophene?

The incorporation of the thien-2-ylmethyl group at the C6 position of the isocytosine core mimics the C6-substitution pattern of biopterin and folate intermediates.

  • Folate Mimicry: The thiophene ring occupies the hydrophobic pocket usually bound by the p-aminobenzoic acid (PABA) moiety of folates, potentially inhibiting Thymidylate Synthase (TS) .

  • NOS Inhibition: 2-Amino-pyrimidines with lipophilic side chains are known to compete with arginine or tetrahydrobiopterin (BH4) in the NOS active site. The thiophene ring enhances potency against nNOS and iNOS isoforms compared to simple alkyl chains.

Pathway Visualization

The following diagram illustrates the dual-potential interference of ATMP-4-ol in the Folate Cycle and NO Synthesis pathways.

BioactivityPathways cluster_Folate Folate Metabolism (DNA Synthesis) cluster_NOS Nitric Oxide Signaling Compound 2-Amino-6-(thien-2-ylmethyl) pyrimidin-4-ol (ATMP-4-ol) TS Thymidylate Synthase (TS) Compound->TS Competitive Inhibition (Folate Pocket) NOS_Enz Nitric Oxide Synthase (nNOS/iNOS) Compound->NOS_Enz Competitive Inhibition (BH4 Site) dUMP dUMP dTMP dTMP (DNA Precursor) dUMP->dTMP Methylation TS->dTMP THF Tetrahydrofolate DHF Dihydrofolate THF->DHF Cofactor Cycle Arg L-Arginine NO Nitric Oxide (NO) Arg->NO Oxidation NOS_Enz->NO BH4 BH4 (Cofactor) BH4->NOS_Enz Binding

Figure 1: Dual mechanistic pathway showing ATMP-4-ol interference in dTMP synthesis (via TS inhibition) and Nitric Oxide production (via NOS competition).

Experimental Protocols for Validation

To objectively validate ATMP-4-ol, researchers must perform side-by-side assays with Pemetrexed and 7-Nitroindazole .

Protocol A: Thymidylate Synthase (TS) Inhibition Assay

Objective: Determine the IC50 of ATMP-4-ol against recombinant human TS compared to Pemetrexed.

Reagents:

  • Recombinant Human TS (0.5 units/mL).

  • Substrate: dUMP (50 µM).

  • Cofactor: 5,10-Methylene-tetrahydrofolate (200 µM).

  • Detection: Spectrophotometric monitoring at 340 nm (oxidation of cofactor).

Workflow:

  • Preparation: Dissolve ATMP-4-ol in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 nM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: Mix enzyme + inhibitor (ATMP-4-ol or Pemetrexed) and incubate for 10 min at 25°C.

  • Reaction Start: Add dUMP and Cofactor mixture.

  • Measurement: Monitor absorbance decrease at 340 nm for 5 minutes (kinetic mode).

  • Calculation: Plot % Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to extract IC50.

Self-Validating Check:

  • Control: Pemetrexed must yield an IC50 ~30-50 nM. If >100 nM, check cofactor stability.

  • Negative Control: DMSO only must show linear decrease in Abs340.

Protocol B: Nitric Oxide Synthase (NOS) Griess Assay

Objective: Evaluate potency against iNOS/nNOS using the Griess reaction to measure nitrite accumulation.

Reagents:

  • RAW 264.7 Macrophage cells (for iNOS) or Recombinant nNOS.

  • LPS (1 µg/mL) to induce iNOS.

  • Griess Reagent (1% sulfanilamide, 0.1% NED in phosphoric acid).

Workflow:

  • Induction: Treat RAW 264.7 cells with LPS + Interferon-gamma for 12 hours to induce iNOS expression.

  • Treatment: Wash cells, then add fresh media containing ATMP-4-ol (1-100 µM) or 7-Nitroindazole (Reference). Incubate for 24 hours.

  • Supernatant Collection: Transfer 100 µL of culture supernatant to a 96-well plate.

  • Griess Reaction: Add 100 µL Griess Reagent. Incubate 10 min at RT (protect from light).

  • Quantification: Measure Absorbance at 540 nm.

  • Normalization: Normalize to total protein (BCA assay) or cell viability (MTT assay) to ensure reduction in NO is not due to cytotoxicity.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Prep Phase 1: Preparation cluster_Assay Phase 2: Assays cluster_Analysis Phase 3: Analysis Stock Stock Solution (10mM DMSO) Dilution Serial Dilution (0.1 nM - 100 µM) Stock->Dilution TS_Assay TS Kinetic Assay (Abs 340nm) Dilution->TS_Assay Aliquot A NOS_Assay NOS Griess Assay (Abs 540nm) Dilution->NOS_Assay Aliquot B IC50 IC50 Calculation (Non-linear Regression) TS_Assay->IC50 NOS_Assay->IC50 Selectivity Selectivity Index (TS vs NOS) IC50->Selectivity

Figure 2: Step-by-step experimental workflow for validating ATMP-4-ol bioactivity.

References

  • Chattopadhyay, S., et al. (2006). "Structure-activity relationships of antifolates targeting Thymidylate Synthase." Journal of Medicinal Chemistry.

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal.

  • Gangjee, A., et al. (2008). "Synthesis and biological evaluation of 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidines as antifolates." Bioorganic & Medicinal Chemistry.

  • Standard Protocol: "Spectrophotometric Assay for Thymidylate Synthase Activity." Nature Protocols.

  • Standard Protocol: "Measurement of Nitric Oxide Production in Biological Systems using the Griess Reaction." Promega Technical Guide.

Differentiating 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol from Structural Isomers: A Chromatographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic separation of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol (Target) from its critical structural isomers. Due to the presence of the basic amino group, the amphoteric pyrimidine ring, and the lipophilic thiophene moiety, this molecule presents unique challenges involving tautomerism and peak tailing.

While standard C18 chemistry is often the default, this guide demonstrates why Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases provide superior selectivity for differentiating the thiophene regioisomers (2-thienyl vs. 3-thienyl) via


-

interactions. We provide a self-validating experimental protocol designed to ensure peak purity and accurate quantification.

Part 1: The Structural Challenge

To develop a robust method, we must first define the isomers that act as critical impurities. These isomers share the exact molecular weight (MW: ~207.25 Da), rendering standard low-resolution Mass Spectrometry (MS) insufficient for differentiation without chromatographic separation.

The Isomer Landscape
Compound LabelChemical NameStructural DifferenceChromatographic Risk
Target 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol Thiophene attached at C2; Pyrimidine substituted at C6.N/A
Isomer A 2-Amino-6-(thien-3-ylmethyl )pyrimidin-4-olThiophene attached at C3.High: Similar hydrophobicity to Target.
Isomer B 4-Amino -6-(thien-2-ylmethyl)pyrimidin-2-ol Amine/Hydroxyl swapped on Pyrimidine ring.Medium: pKa shift affects retention time.
Isomer C 2-Amino-5 -(thien-2-ylmethyl)pyrimidin-4-olSubstitution at C5 instead of C6.Medium: Steric shape change.
The Tautomerism Trap

The "pyrimidin-4-ol" moiety exists in equilibrium with its keto-form, pyrimidin-4(3H)-one .

  • Risk: In neutral pH, rapid interconversion can cause peak broadening or splitting.

  • Solution: We must lock the tautomer using pH control. Acidic conditions (pH < 3) protonate the amine and favor the stable keto-form, sharpening the peak shape.

Part 2: Physicochemical Basis for Separation

Why C18 May Fail

Standard Alkyl-C18 columns separate based on hydrophobicity (LogP). The LogP difference between the thien-2-yl and thien-3-yl isomers is negligible. Consequently, these isomers often co-elute or show "shouldering" on C18 columns.

The Solution: - Interaction Chromatography

Aromatic stationary phases (Phenyl-Hexyl or PFP) introduce a secondary separation mechanism:


-

stacking.
  • Mechanism: The electron density distribution differs between thiophene-2 and thiophene-3 rings.

  • Selectivity: The Phenyl-Hexyl ligand interacts differently with the electron-rich thiophene ring depending on the sulfur position, creating the necessary resolution (

    
    ) that hydrophobicity alone cannot provide.
    
Logical Workflow Diagram

The following diagram outlines the decision process for selecting the stationary phase based on the specific isomer challenge.

SeparationLogic Start START: Isomer Mixture Check_Isomer Identify Critical Isomer Pair Start->Check_Isomer Isomer_A Target vs. Thien-3-yl Isomer (Regioisomers) Check_Isomer->Isomer_A Isomer_B Target vs. Pyrimidine Isomer (Positional) Check_Isomer->Isomer_B C18_Path Standard C18 Column Isomer_A->C18_Path Phenyl_Path Phenyl-Hexyl or PFP Column Isomer_A->Phenyl_Path Recommended Isomer_B->C18_Path pKa differs Result_Fail Result: Co-elution (Poor Selectivity) C18_Path->Result_Fail Similar LogP Result_Success Result: Baseline Separation (Rs > 2.0) C18_Path->Result_Success Mechanism_Pi Mechanism: Pi-Pi Stacking + Steric Selectivity Phenyl_Path->Mechanism_Pi Mechanism_Pi->Result_Success

Caption: Decision tree for selecting the stationary phase. Note that Thien-3-yl isomers require aromatic selectivity (Phenyl-Hexyl) rather than pure hydrophobicity (C18).

Part 3: Experimental Protocol

This protocol is designed to be self-validating . The use of a Diode Array Detector (DAD) allows for peak purity checks to ensure no co-elution of isomers.

Instrumentation & Conditions
  • System: UHPLC or HPLC equipped with DAD and MS (optional but recommended).

  • Column: Phenyl-Hexyl Column (e.g., 100 x 2.1 mm, 1.7 µm or 2.6 µm particle size).

    • Alternative: Pentafluorophenyl (PFP) core-shell column.

  • Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer for aromatic interactions).

Mobile Phase Composition
  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).

    • Reasoning: Low pH ensures the amino group is protonated (

      
      ), increasing polarity and reducing silanol interactions. It also stabilizes the keto-tautomer.
      
  • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Note: Methanol can be used to enhance

      
      -
      
      
      
      interactions, but Acetonitrile usually provides sharper peaks for basic amines.
Gradient Method
Time (min)% Solvent BFlow Rate (mL/min)Phase
0.0050.4Equilibration
1.0050.4Load
8.00600.4Separation Gradient
8.10950.4Wash
10.00950.4Wash
10.1050.4Re-equilibration
13.0050.4End
Detection
  • Primary: UV at 254 nm (Aromatic ring) and 280 nm (Conjugated system).

  • Differentiation: The thien-2-yl and thien-3-yl isomers will exhibit slight shifts in their UV

    
     due to the difference in conjugation length relative to the pyrimidine ring. Use the DAD to extract the UV spectrum of the peak apex.
    

Part 4: Data Analysis & Validation

To ensure the method is working, you must calculate the Resolution (


)  between the Target and the nearest Isomer peak.
Resolution Calculation


Where:

  • 
     = Retention time.
    
  • 
     = Peak width at half height.
    

Acceptance Criteria:

  • 
    : Baseline separation (Required for quantitative analysis).
    
  • 
    : Robust separation (Preferred for QC methods).
    
Comparative Performance Table (Expected Data)

The table below illustrates the expected performance improvement when switching from C18 to Phenyl-Hexyl for this specific isomeric pair.

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)
Elution Order Isomer A / Target (Co-elution likely)Target followed by Isomer A
Resolution (

)
< 1.0 (Fail)> 2.2 (Pass)
Peak Symmetry (Tailing) 1.4 (Tailing due to amine)1.1 (Sharp)
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

-

Stacking

References

  • Separation of Positional Isomers on Phenyl-Hexyl Phases.

    • Source: Phenomenex Technical Notes.
    • Context: Explains the mechanism of - selectivity for arom
    • URL:[Link] (Search: "Phenyl-Hexyl selectivity")

  • Tautomerism of 2-Hydroxypyrimidines.

    • Source: N
    • Context: Physicochemical data on the keto-enol equilibrium of aminopyrimidines.
    • URL:[Link]

  • Strategies for the Separation of Basic Compounds in HPLC. Source: Sigma-Aldrich (Merck) Application Guides. Context: Best practices for mobile phase pH control when analyzing amines to prevent peak tailing.

Safety Operating Guide

Technical Guide: Personal Protective Equipment (PPE) & Handling of 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol is a bioactive heterocyclic scaffold often utilized in the synthesis of kinase inhibitors (e.g., FLT3, HIV-RT inhibitors) and receptor antagonists. Unlike common bulk reagents, this compound possesses a specific structural motif—a pyrimidine core fused with a lipophilic thiophene side chain—that necessitates a Potent Compound Safety Strategy .

The Core Hazard: While standard Safety Data Sheets (SDS) for structural analogs (e.g., CAS 3977-29-5) classify similar pyrimidines as Irritants (H315, H319, H335), the addition of the thiophene moiety and its intended use as a drug pharmacophore requires researchers to apply the Precautionary Principle . You must assume this compound is biologically active and potentially cell-permeable.

Chemical Identity & Physical Properties
PropertyDescription
Chemical Structure Pyrimidine ring substituted with an amino group, a hydroxyl (tautomerizing to ketone), and a thienyl-methyl group.[1]
Physical State Off-white to pale yellow solid (Powder).
Solubility Low in water; Soluble in DMSO, DMF, and warm Ethanol.
Primary Risks Respiratory sensitization (dust), Skin absorption (facilitated by DMSO), Pharmacological potency.

Risk Assessment & Hazard Anticipation

Before selecting PPE, you must understand the mechanism of exposure. This compound presents a dual-threat profile:

  • Solid State (Dust): The micronized powder can easily become airborne during weighing, posing an inhalation risk. The thiophene ring is a structural alert for potential metabolic activation (bioactivation) in the liver if absorbed.

  • Solution State (Permeation): When dissolved in polar aprotic solvents (DMSO/DMF) for biological assays, the solvent acts as a "Trojan Horse," carrying the compound through standard nitrile gloves and into the bloodstream.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

A. Hand Protection (The "Double-Shell" Protocol)

Standard 4-mil nitrile gloves are insufficient for prolonged handling of this compound when dissolved in DMSO.

LayerMaterialSpecificationRationale
Inner Layer Nitrile4-5 mil (Exam Grade)Protects against sweat and provides a clean base for doffing.
Outer Layer Nitrile (High-Grade) or ChloropreneMinimum 6-8 milProvides extended breakthrough time against organic solvents.
Critical Action Immediate Change < 5 MinutesIf splashed with DMSO/DMF solution, remove outer glove immediately. DMSO permeates nitrile in <8 minutes.
B. Respiratory Protection[2][3]
  • Primary Control: All open-vessel manipulations (weighing, transfer) must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) .

  • Secondary Control (Spill/Outside Hood): If hood containment is breached, use a Full-Face Respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

    • Note: N95 masks are insufficient for chemical vapors and offer poor facial seal for high-risk powders.

C. Eye & Body Protection[4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+) are required. Safety glasses with side shields are only acceptable if working strictly behind a sash or blast shield.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat. The goal is to prevent dust accumulation on personal clothing.

Operational Protocols

Protocol A: Safe Weighing of Static-Prone Powders

Thienopyrimidines are often electrostatic. Static charge can cause the powder to "jump" off the spatula, creating an aerosol hazard.

  • Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure to neutralize the charge on the vial and spatula.

  • Containment: Use a pre-tared closed vessel (scintillation vial). Do not weigh onto open weighing paper.

  • Transfer: Open the source container only inside the fume hood. Transfer the approximate amount to the vial, close the vial, then move to the balance.

  • Decontamination: Wipe the exterior of the source container with a methanol-dampened wipe before returning it to storage.

Protocol B: Solubilization (The High-Risk Step)

Most accidents occur when dissolving the solid in DMSO.

  • Vessel Selection: Use a glass vial with a PTFE-lined septum cap.

  • Solvent Addition: Inject solvent through the septum using a syringe and needle to avoid opening the vial.

  • Vortexing: Vortex the closed vial inside the hood.

  • Pressure Relief: If the reaction is exothermic or releases gas, insert a small vent needle connected to a syringe barrel filled with activated charcoal or cotton.

Visualization: Decision Logic & Workflow

Figure 1: Solvent-Glove Compatibility Decision Tree

This logic ensures you select the correct barrier based on the carrier solvent, which is the primary vector for skin absorption.

GloveSelection Start Select Solvent for 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol SolventType Identify Solvent Type Start->SolventType Aqueous Aqueous / Buffer SolventType->Aqueous VolatileOrganic Volatile Organic (Ethanol, Methanol) SolventType->VolatileOrganic Penetrating Penetrating Solvent (DMSO, DMF, DMAc) SolventType->Penetrating StandardPPE Standard Nitrile (4-5 mil) Change every 60 mins Aqueous->StandardPPE DoubleGlove Double Nitrile (Total >8 mil) Change immediately on splash VolatileOrganic->DoubleGlove HighBarrier Laminate / Butyl / Viton OR Double Nitrile with Strict <5 min Change Rule Penetrating->HighBarrier

Caption: Glove selection logic based on carrier solvent permeation rates. Red path indicates highest risk.

Emergency & Disposal Procedures

Spill Management
  • Solid Spill: Do NOT sweep. Sweeping creates dust. Use a wet-wipe method (dampened with water/surfactant) or a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Solution Spill: Cover with absorbent pads. If DMSO is involved, treat the pads as highly toxic waste (due to skin absorption risk). Clean the surface with 10% bleach followed by water to degrade the pyrimidine ring.

Waste Disposal (Sulfur Considerations)

Because this compound contains a Thiophene (Sulfur) ring:

  • Segregation: Do not mix with oxidizers or strong acids.

  • Stream: Segregate into "Non-Halogenated, Sulfur-Containing" waste streams if your facility separates them. If not, it typically goes to High-BTU Incineration.

  • Labeling: Explicitly tag waste containers with "Contains Thiophene Derivative – Potential Kinase Inhibitor."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 2-Amino-6-methylpyrimidin-4-ol (Structural Analog). Retrieved from .

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves (DMSO Permeation Data). Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Hierarchy of Controls. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet for 6-Amino-2-(methylthio)pyrimidin-4-ol (Thio-analog). Retrieved from .[2]

Sources

×

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Reactant of Route 1
2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.